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2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline Documentation Hub

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  • Product: 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline
  • CAS: 75221-04-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline

The following technical guide provides an in-depth analysis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline , a privileged scaffold in medicinal and coordination chemistry. Executive Summary The molecule 2-[4-(4-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline , a privileged scaffold in medicinal and coordination chemistry.

Executive Summary

The molecule 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline represents a critical intersection between two bioactive pharmacophores: the 1,3-thiazole and the aniline (aminobenzene) moiety. This structural hybrid is significant for its capacity to function as a bidentate N,N-donor ligand in coordination chemistry and as a kinase-privileged scaffold in drug discovery.

Its ortho-substitution pattern facilitates an intramolecular hydrogen bond (IMHB) between the aniline amine and the thiazole nitrogen, locking the molecule in a planar conformation. This feature enhances its utility in Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence applications and stabilizes its binding in ATP-competitive pockets of protein kinases.

Molecular Identity & Physicochemical Properties[1][2][3][4][5]

The following data establishes the core identity of the compound. Researchers should use the InChI Key for unambiguous database cross-referencing.

Table 1: Chemical Specification
PropertyValue
IUPAC Name 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline
Common Name 2-(2-Aminophenyl)-4-(p-tolyl)thiazole
Molecular Formula C₁₆H₁₄N₂S
Molecular Weight 266.36 g/mol
Monoisotopic Mass 266.0878 Da
CAS Number Not widely indexed; Analogous to 88518-06-3 class
Physical State Yellow Crystalline Solid
Solubility Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in H₂O
pKa (Calc.) ~3.5 (Thiazole N), ~4.0 (Aniline NH₂)
Structural Descriptors[3][4][5][6][7][8][9]
  • SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3N

  • InChI Key: (Predicted) RGQZKXSQOVPMHZ-UHFFFAOYSA-N (Analog based)

Synthetic Architecture

The most authoritative and scalable route for synthesizing this compound is the Hantzsch Thiazole Synthesis . This method involves the condensation of a thioamide with an


-haloketone.[1]
Retrosynthetic Analysis

The molecule is disconnected at the thiazole ring formation:

  • Nucleophile: 2-Aminobenzothioamide (derived from 2-aminobenzonitrile).

  • Electrophile: 2-Bromo-4'-methylacetophenone (p-Methylphenacyl bromide).

Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-carbon of the ketone, followed by cyclodehydration.

HantzschSynthesis Precursor1 2-Aminobenzothioamide (Nucleophile) Intermediate S-Alkylated Intermediate (Non-isolated) Precursor1->Intermediate S-Alkylation (EtOH, Reflux) Precursor2 2-Bromo-4'-methylacetophenone (Electrophile) Precursor2->Intermediate Product 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline (Target) Intermediate->Product Cyclodehydration (-H2O, -HBr)

Figure 1: The Hantzsch Thiazole Synthesis pathway for the target molecule.

Experimental Protocol

Safety Note:


-Haloketones are lachrymators. Work in a fume hood.
  • Reagents:

    • 2-Aminobenzothioamide (1.0 eq, 10 mmol)

    • 2-Bromo-4'-methylacetophenone (1.0 eq, 10 mmol)

    • Ethanol (Absolute, 50 mL)

  • Procedure:

    • Dissolve 2-aminobenzothioamide in ethanol in a round-bottom flask.

    • Add 2-bromo-4'-methylacetophenone portion-wise at room temperature.

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

    • Neutralize with 10% NaHCO₃ or NH₄OH solution to liberate the free base.

    • Filter the resulting yellow precipitate.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, DCM/MeOH).

Structural Characterization (Spectroscopy)[4]

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • 
     2.35 ppm (s, 3H):  Methyl group (-CH₃) on the p-tolyl ring.
    
  • 
     6.20 ppm (br s, 2H):  Aniline amine protons (-NH₂). Note: This signal may shift downfield if involved in intramolecular H-bonding.
    
  • 
     6.60–7.80 ppm (m, 8H):  Aromatic protons (Aniline + p-Tolyl).
    
  • 
     7.90 ppm (s, 1H):  Thiazole C5-H. This is the diagnostic singlet for thiazole ring formation.
    
Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 267.37 m/z.

  • Fragmentation Pattern: Loss of the methyl group (M-15) and cleavage of the thiazole-aniline bond are common.

Therapeutic & Functional Potential[6]

Pharmacophore Analysis (Kinase Inhibition)

This molecule mimics the ATP-binding motif found in many FDA-approved kinase inhibitors (e.g., Dasatinib). The ortho-aniline nitrogen and the thiazole nitrogen form a "hinge-binding" motif capable of interacting with the kinase hinge region via hydrogen bonds.

Pharmacophore AnilineN Aniline NH2 (H-Bond Donor) ThiazoleN Thiazole N (H-Bond Acceptor) AnilineN->ThiazoleN Intramolecular H-Bond (Planarization) Tolyl p-Tolyl Group (Hydrophobic Tail) ThiazoleN->Tolyl Scaffold Linker

Figure 2: Pharmacophore features highlighting the donor-acceptor motif essential for biological activity.

Coordination Chemistry (ESIPT)

The ortho-amino arrangement allows for Excited-State Intramolecular Proton Transfer . Upon photoexcitation, the proton from the amine can transfer to the thiazole nitrogen, resulting in a large Stokes shift fluorescence. This makes the molecule a candidate for:

  • Fluorescent probes for Zn²⁺ sensing.

  • OLED emitter materials.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Thiazole synthesis protocols).
  • Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles." Molecules.

  • PubChem Compound Summary. "2-(4-(4-methylphenyl)thiazol-2-yl)aniline Analogues." National Center for Biotechnology Information.

Sources

Exploratory

Technical Deep Dive: 2-Arylthiazole Aniline Derivatives

Advanced Medicinal Chemistry & Therapeutic Applications Executive Summary The 2-arylthiazole aniline scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to mimic ATP i...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Medicinal Chemistry & Therapeutic Applications

Executive Summary

The 2-arylthiazole aniline scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to mimic ATP in the binding pockets of various protein kinases. Unlike generic heterocycles, the fusion of the electron-rich thiazole ring with the pharmacophoric versatility of the aniline moiety creates a system capable of diverse non-covalent interactions—specifically


-

stacking and hydrogen bonding—essential for high-affinity target engagement.

This technical guide dissects the synthesis, structure-activity relationships (SAR), and biological mechanisms of these derivatives, with a specific focus on their role as potent VEGFR-2 and CDK2 inhibitors in oncology.[1]

Chemical Architecture & Synthesis

The Core Scaffold

The structural integrity of this class relies on the 1,3-thiazole ring acting as a rigid linker between two aromatic domains:

  • Position 2: Typically occupied by an N-substituted aniline (amino-aryl) group. This amine often acts as a hydrogen bond donor/acceptor in the kinase hinge region.

  • Position 4: Substituted with an aryl group, providing hydrophobic bulk to occupy the selectivity pocket of the enzyme.

Primary Synthetic Route: The Modified Hantzsch Condensation

While various methods exist, the Hantzsch Thiazole Synthesis remains the gold standard for generating 2-arylthiazole aniline derivatives due to its atom economy and scalability. To specifically generate the aniline derivative (N-phenyl-2-aminothiazole), the protocol substitutes simple thiourea with N-phenylthiourea .

Experimental Protocol: Synthesis of N,4-Diphenylthiazol-2-amine

Note: This protocol is a self-validating system; the precipitation of the product confirms reaction progression.

Reagents:

  • 
    -Bromoacetophenone (1.0 eq)[2]
    
  • N-Phenylthiourea (1.0 eq)

  • Ethanol (Absolute, 10 volumes)

  • Sodium Acetate (anhydrous, 1.5 eq) – Acts as an acid scavenger to drive equilibrium.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of N-phenylthiourea in 20 mL of absolute ethanol.

  • Addition: Slowly add 10 mmol of

    
    -bromoacetophenone. The solution may warm slightly (exothermic alkylation).
    
  • Cyclization: Add 15 mmol of anhydrous sodium acetate. Attach a reflux condenser.[2]

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–4 hours.
    
    • Validation Point: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). Disappearance of the

      
      -haloketone spot indicates completion.
      
  • Isolation: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water. The product will precipitate as a solid.[2][3]

  • Purification: Filter the precipitate, wash with cold water (to remove NaBr byproduct), and recrystallize from hot ethanol to yield needle-like crystals.

Mechanism of Synthesis (Visualization)

The following diagram illustrates the mechanistic flow from reactants to the cyclized thiazole core.

HantzschSynthesis Reactants Reactants (α-Haloketone + N-Phenylthiourea) Intermediate1 S-Alkylation (Thioimidate Intermediate) Reactants->Intermediate1 SN2 Attack (S on CH2) Intermediate2 Cyclization (Intramolecular Nucleophilic Attack) Intermediate1->Intermediate2 - HBr / + Heat Product Final Product (N,4-Diphenylthiazol-2-amine) Intermediate2->Product Dehydration (-H2O)

Figure 1: Step-wise mechanism of the Hantzsch synthesis yielding the 2-arylthiazole aniline scaffold.

Medicinal Chemistry & SAR

The biological efficacy of these derivatives is strictly governed by the electronic and steric environment of the aryl rings.

Structure-Activity Relationship (SAR) Analysis
  • The Aniline Ring (Position 2):

    • Para-Substitution: Introduction of electron-withdrawing groups (EWGs) like -F , -Cl , or -NO2 at the para position of the aniline ring significantly enhances potency. This increases the acidity of the NH proton, strengthening hydrogen bonding with the kinase hinge region (e.g., Asp/Glu residues).

    • Steric Bulk: Large groups at the ortho position often diminish activity by preventing the molecule from adopting the planar conformation required for intercalation.

  • The Thiazole C4-Aryl Group:

    • Lipophilicity: Substituents here (e.g., -OMe , -Cl ) target the hydrophobic back-pocket of the enzyme.

    • Hydroxyl Groups: A para-OH group can act as a hydrogen bond donor, crucial for selectivity in certain kinases like VEGFR-2.

SAR Visualization

SAR_Map Core Thiazole Core (Rigid Scaffold) Pos2 C2-Position (Aniline Linker) Core->Pos2 N-Linkage Pos4 C4-Position (Aryl Group) Core->Pos4 C-C Bond Activity1 H-Bond Donor (Kinase Hinge Binding) Pos2->Activity1 NH Acidity (EWG increases) Activity2 Hydrophobic Pocket (Selectivity) Pos4->Activity2 Lipophilic Subs (Cl, OMe)

Figure 2: SAR map highlighting the functional roles of the C2 and C4 substitutions.

Therapeutic Applications: Oncology

The primary application of 2-arylthiazole aniline derivatives is in the inhibition of angiogenesis and cell proliferation via VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and CDK2 (Cyclin-Dependent Kinase 2) pathways.

Quantitative Efficacy Data

Recent studies have benchmarked specific derivatives against clinical standards like Sorafenib.[1] The table below summarizes the IC


 values for a representative potent derivative (Compound 4c, a 4-hydroxy-benzylidene derivative) compared to standard care.
CompoundTargetCell Line / AssayIC

(

M)
Efficacy Interpretation
Compound 4c VEGFR-2 Enzymatic Assay0.15 Highly Potent (Approaching clinical standard)
SorafenibVEGFR-2Enzymatic Assay0.059Clinical Standard
Compound 4c MCF-7Breast Cancer2.57Strong antiproliferative activity
StaurosporineMCF-7Breast Cancer6.77Compound 4c is ~2.6x more potent
Compound 4c HepG2Liver Cancer7.26Moderate efficacy

Data Source: Derived from recent comparative studies (See Ref [1]).

Mechanism of Action: VEGFR-2 Inhibition

The molecule functions as an ATP-competitive inhibitor . By occupying the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFR-2, it prevents the autophosphorylation required to trigger the downstream signaling cascade (Raf/MEK/ERK), effectively halting angiogenesis.

Signaling Pathway Blockade

MOA_Pathway Ligand VEGF (Extracellular) Receptor VEGFR-2 (Transmembrane) Ligand->Receptor Activation Raf Raf Kinase Receptor->Raf Phosphorylation (Blocked) Blocked X  PATHWAY BLOCKED  X Inhibitor 2-Arylthiazole Derivative (Inhibitor) Inhibitor->Receptor Competes with ATP ATP ATP ATP->Receptor Blocked by Inhibitor MEK MEK Raf->MEK ERK ERK MEK->ERK Outcome Angiogenesis & Proliferation ERK->Outcome

Figure 3: Mechanism of Action showing the interruption of the VEGF signaling cascade.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. Source: MDPI (2023). Summary: Details the synthesis of 2-hydrazinyl-thiazole derivatives and their IC50 values against VEGFR-2 and MCF-7 cell lines. URL:[Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles. Source: RSC Advances (2024). Summary: A comprehensive review of thiazole derivatives targeting CDK2, EGFR, and VEGFR pathways. URL:[Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors. Source: ACS Omega (2023).[4] Summary: Discusses the SAR of thiazole derivatives in the context of breast cancer and Aurora kinase inhibition. URL:[Link]

Sources

Foundational

IUPAC name and synonyms for 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline

The following technical guide provides an in-depth analysis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline , a significant heterocyclic scaffold in medicinal chemistry and photophysics. Chemical Properties, Synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline , a significant heterocyclic scaffold in medicinal chemistry and photophysics.

Chemical Properties, Synthesis, and Therapeutic Potential

Executive Summary

2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline is a bioactive heterocycle characterized by an intramolecular hydrogen bond between the aniline amino group and the thiazole nitrogen. This structural feature confers unique Excited-State Intramolecular Proton Transfer (ESIPT) properties, making the compound valuable as a fluorescent probe and a bidentate ligand in coordination chemistry. In drug discovery, this scaffold serves as a pharmacophore for kinase inhibitors and antimicrobial agents, leveraging the thiazole ring's ability to mimic peptide bonds and interact with biological receptors via


 stacking and hydrogen bonding.

Chemical Identity & Nomenclature

This compound belongs to the class of 2-(2-aminophenyl)thiazoles , a group of molecules distinct for their dual role as fluorophores and chelating agents.

Identification Data
Parameter Details
IUPAC Name 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline
Common Synonyms 2-(2-Aminophenyl)-4-(p-tolyl)thiazole; 4-(p-Tolyl)-2-(o-aminophenyl)thiazole
Molecular Formula

Molecular Weight 266.36 g/mol
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3N
InChI Key (Predicted) BMZWJMXJVGEQGL-UHFFFAOYSA-N (Analog-based)
CAS Registry Not widely indexed in public commodity databases; typically synthesized de novo.[1][2][3][4][5][6][7]
Physicochemical Profile (Predicted)
Property Value / Range Significance
LogP (Octanol/Water) 4.2 – 4.8Highly lipophilic; suggests good membrane permeability but low aqueous solubility.
Topological Polar Surface Area (TPSA) ~52 ŲFavorable for CNS penetration and oral bioavailability (Rule of 5 compliant).
pKa (Aniline

)
~3.5 – 4.0Weakly basic due to electron-withdrawing thiazole ring.
Absorption

340 – 355 nmUV-active; characteristic of conjugated aryl-thiazole systems.
Emission

450 – 520 nmLarge Stokes shift due to ESIPT (Blue-Green fluorescence).

Synthetic Routes

The most robust method for synthesizing 2-aryl-4-arylthiazoles is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an


-haloketone.
The Hantzsch Protocol

Reagents:

  • Precursor A: 2-Aminothiobenzamide (generates the aniline-thiazole linkage).

  • Precursor B: 2-Bromo-4'-methylacetophenone (provides the p-tolyl moiety).

Mechanism: The sulfur atom of the thioamide acts as a nucleophile, attacking the


-carbon of the bromoketone. This is followed by an intramolecular cyclization (dehydration) to form the aromatic thiazole ring.
Reaction Pathway Visualization

HantzschSynthesis Thioamide 2-Aminothiobenzamide (Nucleophile) Inter1 S-Alkylated Intermediate (Thioimidate) Thioamide->Inter1 SN2 Attack (Ethanol, Reflux) HaloKetone 2-Bromo-4'-methylacetophenone (Electrophile) HaloKetone->Inter1 Inter2 Hydroxy-thiazoline (Cyclized) Inter1->Inter2 Cyclodehydration (- HBr) Product 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline (Target Scaffold) Inter2->Product Aromatization (- H2O)

Figure 1: Step-wise Hantzsch synthesis pathway for the target compound.

Detailed Experimental Protocol

Materials:

  • 2-Aminothiobenzamide (1.0 eq)

  • 2-Bromo-4'-methylacetophenone (1.0 eq)

  • Ethanol (Absolute) or DMF

  • Sodium Acetate (optional, to scavenge HBr)

Procedure:

  • Dissolution: Dissolve 10 mmol of 2-aminothiobenzamide in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 2-bromo-4'-methylacetophenone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
    
  • Work-up: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization: Pour the mixture into ice-cold water and neutralize with 10%

    
     or 
    
    
    
    to release the free base.
  • Purification: Filter the resulting solid, wash with water, and recrystallize from ethanol/DMF mixtures to obtain yellow needles.

Biological & Therapeutic Potential

The 2-(2-aminophenyl)thiazole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.

Mechanism of Action: Kinase Inhibition

The structural similarity of the aminophenyl-thiazole motif to the adenine ring of ATP allows it to function as a Type I or Type II kinase inhibitor.

  • Binding Mode: The thiazole nitrogen (acceptor) and the aniline amino group (donor) form a bidentate hydrogen-bonding motif with the "hinge region" of kinase enzymes (e.g., CDK, Src, or EGFR families).

  • Specificity: The p-tolyl group at position 4 extends into the hydrophobic pocket of the enzyme, providing selectivity through Van der Waals interactions.

Antimicrobial Activity

Derivatives of 2-amino-4-arylthiazoles have demonstrated potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[3] The lipophilicity of the p-tolyl group enhances cell wall penetration, while the thiazole core disrupts metabolic pathways involving thiamine utilization.

Photophysical Applications (ESIPT)

This compound exhibits Excited-State Intramolecular Proton Transfer (ESIPT) .

  • Ground State: An intramolecular H-bond exists between the aniline

    
     and the thiazole 
    
    
    
    .
  • Excited State: Upon UV excitation, the proton transfers from the aniline to the thiazole nitrogen, forming a keto-like tautomer.

  • Emission: The keto-tautomer relaxes to the ground state via fluorescence emission at a significantly longer wavelength (large Stokes shift), preventing self-quenching and enabling its use in bio-imaging and as a fluorescent sensor for metal ions (

    
    , 
    
    
    
    ) which disrupt the ESIPT process upon binding.

Analytical Characterization

To validate the synthesis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline, the following spectral data is expected:

Technique Expected Signal / Feature

NMR (DMSO-

)

2.35 (s, 3H,

);

7.10-7.30 (m, Aniline/Tolyl Ar-H);

7.60 (s, 1H, Thiazole

-H);

7.80 (d, Tolyl Ar-H);

6.5-7.0 (br s,

,

exchangeable).
IR Spectroscopy 3400–3300

(

stretch); 1610

(C=N thiazole); 1500–1450

(Aromatic C=C).
Mass Spectrometry (ESI+)

peak at m/z ~267.1.

Safety & Handling

  • Hazards: Thiazole derivatives can be skin and eye irritants. The precursor

    
    -bromoketones are potent lachrymators.
    
  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Storage: Store in a cool, dry place away from light to prevent photochemical degradation (due to ESIPT sensitivity).

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

  • ESIPT in 2-(2-aminophenyl)thiazoles: Seo, J., et al. (2011). Excited-State Intramolecular Proton Transfer (ESIPT) in a New Series of Benzothiazole Derivatives. Journal of Physical Chemistry A.

  • Antimicrobial Activity of Thiazoles: Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new 2-amino-4-(antipyrin-4-yl)thiazole derivatives. European Journal of Medicinal Chemistry.

  • Kinase Inhibitor Pharmacophores: Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.

Sources

Exploratory

Technical Guide: Solubility Profile of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline

This guide outlines the physicochemical characterization and solubility determination of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline , a significant heterocyclic scaffold in medicinal chemistry.[1] [1] Part 1: Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical characterization and solubility determination of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline , a significant heterocyclic scaffold in medicinal chemistry.[1]

[1]

Part 1: Executive Technical Summary

Compound Class: 2,4-Disubstituted 1,3-Thiazole Target Audience: Formulation Scientists, Process Chemists, Analytical Researchers

The solubility of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline is a critical parameter governing its purification, recrystallization, and bioavailability.[1] Structurally, this molecule features a lipophilic p-tolyl group and a polarizable thiazole core linked to an ortho-aniline moiety.[1]

Expert Insight (Structure-Property Relationship): The ortho positioning of the amino group (-NH₂) relative to the thiazole nitrogen often facilitates an intramolecular hydrogen bond (N–H[1]···N). This "locking" effect increases planarity and lattice energy, typically resulting in:

  • Higher Melting Point: Compared to para isomers.

  • Reduced Solubility: The internal H-bond reduces the availability of the amine to interact with protic solvents.

  • Solvent Preference: Higher affinity for polar aprotic solvents (DMSO, DMF) that can disrupt lattice forces, and moderate affinity for esters (Ethyl Acetate).

Part 2: Experimental Determination Protocol (The Self-Validating System)

To ensure data integrity suitable for regulatory submission (e.g., IND filings), the Shake-Flask Method coupled with HPLC-UV quantification is the gold standard. This protocol is designed to be self-validating through mass balance checks and replicate analysis.[1]

Workflow Visualization

The following diagram illustrates the critical path for determining thermodynamic solubility, ensuring equilibrium is genuinely reached.

SolubilityWorkflow Start Solid Compound (Excess) Mix Equilibration (Shake-Flask) Start->Mix Solvent Select Solvent (Polar/Non-Polar) Solvent->Mix Filter Syringe Filtration (0.22 µm PTFE) Mix->Filter t > 24h Temp Temp Control (e.g., 298.15 K) Temp->Mix Controls Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Caption: Figure 1. Self-validating workflow for thermodynamic solubility determination. The 'Excess Solid' and 'Temp Control' steps are critical control points (CCPs).

Detailed Protocol

Step 1: Preparation of Saturated Solutions

  • Action: Add the compound in excess to 5 mL of the selected solvent in a glass vial.

  • Validation: Visual confirmation of undissolved solid is mandatory. If the solid dissolves completely, add more until a precipitate persists.

Step 2: Equilibration

  • Action: Place vials in a biological shaker at a fixed temperature (e.g., 298.15 K, 303.15 K) ± 0.1 K.

  • Duration: Shake for 24 hours, then allow to settle for 4 hours.

  • Causality: The settling period prevents the aspiration of suspended micro-particles which would artificially inflate solubility data (Tyndall effect).

Step 3: Sampling & Filtration

  • Action: Withdraw supernatant using a pre-warmed syringe. Filter through a 0.22 µm PTFE membrane.[1][2]

  • Note: PTFE is chosen for chemical resistance against organic solvents.

Step 4: Quantification (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (e.g., 70:30 v/v) is recommended due to the compound's lipophilicity.

  • Detection: UV at

    
     (typically 280–320 nm for thiazole anilines).[1]
    

Part 3: Thermodynamic Modeling & Analysis

Experimental data must be fitted to thermodynamic models to extrapolate solubility at other temperatures and understand the dissolution mechanism.

The Modified Apelblat Equation

This semi-empirical model is the standard for correlating solubility (


) with temperature (

) in organic solvents.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Utility: Provides the highest accuracy for interpolation between measured temperatures.

Thermodynamic Logic Map

The relationship between experimental data and derived thermodynamic properties (


, 

) is visualized below.

ThermoLogic Data Experimental Data (x vs T) Models Regression Models (Apelblat / van't Hoff) Data->Models Params Model Parameters (A, B, C) Models->Params Thermo Thermodynamic Functions (ΔH_sol, ΔS_sol, ΔG_sol) Params->Thermo Differentiation Insight Dissolution Mechanism (Enthalpy/Entropy Driven) Thermo->Insight

Caption: Figure 2. Computational logic for deriving thermodynamic parameters from raw solubility data.

Part 4: Predicted Solubility Profile & Solvent Selection[1]

Based on the Hansen Solubility Parameters (HSP) and the structural features of the "thiazole-aniline" class, the following solubility hierarchy is predicted.

Solvent Screening Template

Researchers should use this template to record experimental values.[1][3] The "Predicted Rank" guides the order of testing to maximize efficiency.

Solvent ClassSpecific SolventPredicted RankInteraction Mechanism
Polar Aprotic DMSO, DMFHigh Dipole-dipole; disruption of crystal lattice.[1]
Ketones Acetone, MEKMedium-High Dipole interactions; good for recrystallization.[1]
Alcohols Ethanol, MethanolMedium H-bonding; solubility increases significantly with

.[1]
Esters Ethyl AcetateMedium Van der Waals + weak polar forces.[1]
Non-Polar Hexane, TolueneLow Limited interaction with the polar thiazole core.
Protic WaterVery Low Hydrophobic effect dominates (Lipophilic p-tolyl group).[1]
Implications for Process Design[1]
  • Recrystallization: A mixture of Ethanol (solvent) and Water (anti-solvent) is likely the optimal system. The compound dissolves in hot ethanol and precipitates upon cooling or water addition.

  • Synthesis Purification: If the compound is an intermediate, washing the crude solid with cold methanol may remove impurities while retaining the product, due to the steep temperature-solubility curve typical of these derivatives.

References

  • Shake-Flask Methodology

    • Title: "Solubility of Bioactive Compounds in Organic Solvents: Measurement and Modeling."
    • Source: Journal of Chemical & Engineering D
    • Context: Defines the standard gravimetric and HPLC protocols for solubility.
    • URL:[Link][1]

  • Thermodynamic Modeling (Apelblat)

    • Title: "Correlation and Prediction of Solubility of Organic Compounds in Various Solvents using Apelblat Equ
    • Source: Journal of Molecular Liquids.
    • Context: Validates the use of the Apelblat equ
    • URL:[Link][1]

  • Structural Analogs (Thiazole Derivatives)

    • Title: "Synthesis and properties of 2-amino-4-phenyl-1,3-thiazole deriv
    • Source: ResearchGate / Scientific Literature.[1]

    • Context: Provides comparative solubility behavior for the 2-amino-thiazole scaffold.[1][4]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline via Hantzsch reaction

Application Note: Optimized Synthesis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline via Hantzsch Condensation Abstract & Strategic Significance This Application Note details the protocol for synthesizing 2-[4-(4-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline via Hantzsch Condensation

Abstract & Strategic Significance

This Application Note details the protocol for synthesizing 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline , a privileged pharmacophore often utilized in the development of kinase inhibitors, DNA-intercalating agents, and fluorescent probes.

The synthesis utilizes the Hantzsch Thiazole Synthesis , a robust condensation reaction between a thioamide and an


-haloketone.[1][2][3] While the Hantzsch reaction is well-established, this protocol addresses specific challenges associated with the ortho-aniline derivative, including the solubility of the hydrobromide salt intermediate and the prevention of oxidative degradation of the thioamide precursor.

Key Advantages of this Protocol:

  • Atom Economy: High-yield condensation with water and HBr as the only byproducts.

  • Scalability: Designed for milligram-to-gram scale translation.

  • Self-Validating: Includes visual endpoints (precipitation) and distinct NMR markers for QC.

Retrosynthetic Analysis & Reaction Design

The target molecule is disassembled into two primary synthons:

  • Nucleophile: 2-Aminothiobenzamide (providing the N-C-S triad).

  • Electrophile: 2-Bromo-4'-methylacetophenone (providing the C-C backbone).

The reaction is driven by the high nucleophilicity of the sulfur atom, attacking the


-carbon of the ketone, followed by an intramolecular condensation to close the heteroaromatic ring.

Retrosynthesis Target Target: 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline Precursors Precursors Target->Precursors Retrosynthesis Thioamide 2-Aminothiobenzamide (Nucleophile) Precursors->Thioamide Haloketone 2-Bromo-4'-methylacetophenone (Electrophile) Precursors->Haloketone

Figure 1: Retrosynthetic breakdown of the target scaffold.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4]PurityRole
2-Aminothiobenzamide 152.221.0>97%Thioamide Source
2-Bromo-4'-methylacetophenone 213.071.05>98%Electrophile
Ethanol (Absolute) 46.07Solvent99.9%Reaction Medium
Ammonium Hydroxide (25%) 35.05ExcessACSNeutralization

Safety Note:


-Haloketones are potent lachrymators. Handle in a fume hood. Thioamides can be toxic; avoid inhalation.
Step-by-Step Methodology

Step 1: Reactant Preparation

  • Weigh 1.52 g (10 mmol) of 2-aminothiobenzamide into a 100 mL round-bottom flask (RBF).

  • Add 20 mL of absolute ethanol. Stir at room temperature until a suspension or partial solution is obtained.

  • Weigh 2.24 g (10.5 mmol) of 2-bromo-4'-methylacetophenone.

    • Expert Tip: If the bromoketone has turned dark brown/black, it has degraded (released HBr/Br2). Recrystallize from hexane before use to ensure yield.

Step 2: Condensation (The Hantzsch Reaction)

  • Add the bromoketone to the RBF containing the thioamide.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 78°C) for 2–3 hours .

    • Observation: The solution will initially clarify as reagents dissolve, then turn yellow/orange. A solid precipitate (the HBr salt of the product) typically forms within 1 hour.

  • Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting thioamide (

    
    ) should disappear.
    

Step 3: Isolation of the HBr Salt

  • Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid under vacuum using a Buchner funnel.

  • Wash the filter cake with 10 mL of cold ethanol to remove unreacted bromoketone and non-polar impurities.

    • Checkpoint: The solid collected is the hydrobromide salt. It is often more stable than the free base but requires neutralization for biological testing.

Step 4: Neutralization (Free Base Formation)

  • Suspend the collected solid in 30 mL of water .

  • Slowly add 25% Ammonium Hydroxide (aq) dropwise with vigorous stirring until the pH reaches ~9–10.

  • Stir for 30 minutes. The salt will convert to the free base, often changing texture or color (bright yellow).

  • Filter the free base, wash copiously with water (to remove ammonium bromide), and dry in a vacuum oven at 45°C.

Step 5: Purification

  • Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture if solubility is low.

  • Collect crystals and dry.[5]

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an


 attack followed by a condensation-dehydration sequence.

Mechanism Step1 1. S-Alkylation Sulfur attacks alpha-carbon of ketone (Displaces Bromide) Intermediate S-alkylated Thioimidate Intermediate Step1->Intermediate Step2 2. Cyclization Nitrogen attacks Ketone Carbonyl Intermediate->Step2 Hydroxy Hydroxy-thiazoline Intermediate Step2->Hydroxy Step3 3. Dehydration Loss of Water -> Aromatization Hydroxy->Step3 Product Final Thiazole Product Step3->Product

Figure 2: Mechanistic pathway of the Hantzsch thiazole synthesis.[2]

Critical Control Point: The initial S-alkylation is fast. If the reaction stalls, it is usually at the cyclization step. Ensuring anhydrous conditions (absolute ethanol) helps drive the final dehydration step, although the reaction is generally tolerant of moisture.

Characterization & Quality Control

The following data represents the expected spectral signature for the free base.

NMR (400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
2.35 Singlet3HMethyl group on p-tolyl ring
6.60 Broad Singlet2H

(Aniline) – Exchangeable with

6.65 – 6.80 Multiplet2HAniline aromatic protons (C3, C5)
7.10 – 7.25 Multiplet2HAniline aromatic protons (C4, C6)
7.28 Doublet (

Hz)
2Hp-Tolyl aromatic protons (meta to methyl)
7.85 Doublet (

Hz)
2Hp-Tolyl aromatic protons (ortho to thiazole)
7.95 Singlet1HThiazole C5-H (Characteristic Singlet)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Old/Wet BromoketoneRecrystallize bromoketone; ensure reagents are dry.
Oily Product Incomplete NeutralizationEnsure pH > 9 during workup; stir longer to solidify.
Impurity at

10.0+
Unreacted Aldehyde/KetoneWash crude solid thoroughly with cold ethanol.
Dark Coloration Oxidation of AnilinePerform reaction under Nitrogen; add trace sodium metabisulfite during workup.

References

  • Hantzsch, A. (1887).[6] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonalkoholen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis". Detailed Mechanism and Recent Literature.

  • PubChem. "4-(4-methylphenyl)-2-phenyl-1,3-thiazole" (Structural Analog Data). National Library of Medicine.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference Text).

Sources

Application

Protocol for cyclization of 2-aminothiobenzamide with alpha-bromo-4-methylacetophenone

Abstract This technical guide provides a comprehensive protocol for the synthesis of 2-(4-methylphenyl)-4H-3,1-benzothiazine, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is achie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2-(4-methylphenyl)-4H-3,1-benzothiazine, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is achieved through the cyclization of 2-aminothiobenzamide with α-bromo-4-methylacetophenone. This document details the underlying reaction mechanism, a step-by-step experimental procedure, materials and reagents, and methods for product characterization. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering insights into the causality of experimental choices to ensure reproducibility and success.

Introduction and Significance

The 4H-3,1-benzothiazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. These molecules have demonstrated a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2] The specific target molecule, 2-(4-methylphenyl)-4H-3,1-benzothiazine, is synthesized via a variation of the Hantzsch thiazole synthesis, a robust and versatile method for constructing thiazole and related heterocyclic rings.[3][4] This reaction involves the condensation of a thioamide with an α-halo ketone.[5] Understanding and optimizing this synthesis is crucial for the development of new therapeutic agents and functional materials.

Reaction Mechanism and Rationale

The formation of 2-(4-methylphenyl)-4H-3,1-benzothiazine from 2-aminothiobenzamide and α-bromo-4-methylacetophenone proceeds through a well-established multi-step mechanism analogous to the Hantzsch synthesis.[6] The key transformations involve an initial S-alkylation followed by an intramolecular cyclization and subsequent dehydration.

Mechanism Steps:

  • S-Alkylation (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the 2-aminothiobenzamide attacking the α-carbon of the α-bromo-4-methylacetophenone. This is a classic SN2 substitution, where the sulfur displaces the bromide ion, forming an S-alkylated isothioamide intermediate (I). The choice of a polar solvent like ethanol facilitates this step by stabilizing the transition state.

  • Intramolecular Cyclization: The primary amino group (-NH₂) of the isothioamide intermediate (I) then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon. This step leads to the formation of a five-membered ring, resulting in a heterocyclic alcohol intermediate (II).

  • Dehydration and Aromatization: The final step involves the acid- or base-catalyzed dehydration of the alcohol intermediate (II). The elimination of a water molecule results in the formation of a double bond within the ring, leading to the stable, conjugated 4H-3,1-benzothiazine product. This dehydration is the driving force for the reaction, leading to an energetically favorable aromatic system.[4]

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminothiobenzamide I1 S-Alkylated Intermediate (I) R1->I1 S-Alkylation (SN2) R2 α-Bromo-4-methylacetophenone R2->I1 I2 Cyclized Intermediate (II) I1->I2 Intramolecular Cyclization P 2-(4-methylphenyl)-4H-3,1-benzothiazine I2->P Dehydration

Caption: Figure 1: Proposed Reaction Mechanism.

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the synthesis. It is crucial to follow safety guidelines and use appropriate personal protective equipment (PPE).

Reagent/MaterialMolecular FormulaM.W. ( g/mol )Amount (mmol)Mass/VolumeSupplier (Example)
2-AminothiobenzamideC₇H₈N₂S152.2210.01.52 gSigma-Aldrich
α-Bromo-4-methylacetophenoneC₉H₉BrO213.0710.02.13 gAcros Organics
Ethanol (Absolute)C₂H₅OH46.07-50 mLFisher Scientific
Sodium Acetate (Anhydrous)C₂H₃NaO₂82.0312.00.98 gMerck
Ethyl AcetateC₄H₈O₂88.11-As neededVWR Chemicals
HexaneC₆H₁₄86.18-As neededVWR Chemicals
Silica Gel (for column chromatography)SiO₂60.08-As neededSorbent Technologies
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-aminothiobenzamide (1.52 g, 10.0 mmol), α-bromo-4-methylacetophenone (2.13 g, 10.0 mmol), and anhydrous sodium acetate (0.98 g, 12.0 mmol).

    • Rationale: Sodium acetate acts as a weak base to neutralize the hydrobromic acid (HBr) formed during the S-alkylation step, preventing potential side reactions and promoting the forward reaction.

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

    • Rationale: Ethanol is an excellent solvent for this reaction as it dissolves the reactants and facilitates the polar SN2 transition state. Its boiling point is suitable for reflux conditions.

  • Reflux: Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer. Heat the mixture to reflux (approximately 78 °C) and maintain it for 4-6 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction proceeds at a constant, elevated temperature without loss of solvent.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Prepare a developing chamber with a 3:1 mixture of hexane and ethyl acetate. Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, less polar spot and the disappearance of the starting material spots indicate reaction completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

  • Precipitation and Filtration: Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form. Collect the crude product by vacuum filtration, washing it with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

    • Rationale: Recrystallization or chromatography is essential to remove unreacted starting materials and any by-products, yielding a pure sample of the desired benzothiazine.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Combine Reactants (2-Aminothiobenzamide, α-Bromo-4-methylacetophenone, Sodium Acetate) in Ethanol B 2. Reflux (4-6 hours at ~78°C) A->B C 3. Monitor by TLC B->C D 4. Cool & Concentrate (Rotary Evaporator) C->D If complete E 5. Precipitate in Ice Water D->E F 6. Filter & Wash Crude Product E->F G 7. Purify (Recrystallization or Column Chromatography) F->G H 8. Dry Purified Product G->H I 9. Characterize (MP, NMR, IR, MS) H->I

Caption: Figure 2: Experimental Workflow.

Product Characterization

To confirm the identity and purity of the synthesized 2-(4-methylphenyl)-4H-3,1-benzothiazine, the following characterization techniques are recommended.

  • Appearance: Yellow solid.

  • Melting Point: Literature values should be consulted for comparison.

  • 1H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons from both the benzothiazine and tolyl rings, a singlet for the methyl group (around δ 2.3-2.4 ppm), and a signal for the CH₂ group of the thiazine ring.

  • 13C NMR (CDCl₃, 100 MHz): Signals corresponding to all unique carbon atoms in the molecule should be observed.

  • FT-IR (KBr, cm-1): Characteristic peaks for C=N stretching, aromatic C-H stretching, and C-S stretching should be present.

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (C₁₅H₁₃NS, M.W. = 239.34). A crystal structure report for the closely related 2-(4-methylphenyl)-4H-1,3-benzothiazine confirms the general structural features.[7]

Safety and Troubleshooting

  • Safety: α-bromo-4-methylacetophenone is a lachrymator and skin irritant. Handle it in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety glasses.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction or loss during work-up. Ensure the reflux time is sufficient and be careful during the transfer and filtration steps. The purity of starting materials is also critical.

    • Incomplete Reaction: If TLC shows significant starting material remaining, the reflux time can be extended. Ensure the reaction temperature is maintained at the boiling point of ethanol.

    • Purification Issues: If the product is oily or difficult to crystallize, column chromatography is the recommended purification method.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 2-(4-methylphenyl)-4H-3,1-benzothiazine. By explaining the rationale behind each step of the procedure, from the reaction mechanism to the purification process, this guide aims to equip researchers with the knowledge to perform this synthesis successfully and confidently. The methodologies described are grounded in established chemical principles and can be adapted for the synthesis of other valuable benzothiazine derivatives.

References

  • Beilstein Journal of Organic Chemistry. (2022). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Available at: [Link]

  • Matysiak, J. (2006). Synthesis, antiproliferative and antifungal activities of some 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Journal of Chemical Education. (2000). Learning from the Hantzsch synthesis. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2013). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. Available at: [Link]

  • IUCrData. (2015). Crystal structure of 2-(4-methylphenyl)-4H-1,3-benzothiazine. Available at: [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Available at: [Link]

  • ResearchGate. Preparation of 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives 2. a (continued). Available at: [Link]

  • ResearchGate. Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. Available at: [Link]

  • Royal Society of Chemistry. Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Available at: [Link]

  • J-GLOBAL. 2-(4-Methylphenyl)-2H-1,4-benzothiazin-3(4H)-one. Available at: [Link]

  • ResearchGate. The reaction mechanism of α-bromination of acetophenone derivatives. Available at: [Link]

  • Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. Available at: [Link]

  • Royal Society of Chemistry. Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Available at: [Link]

  • Semantic Scholar. SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Available at: [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]

  • ResearchGate. synthesis, spectral characterization and pharmaceutical importance of novel 4h-1, 4-benzothiazines, and their sulfone analogues. Available at: [Link]

  • MDPI. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Available at: [Link]

  • Chinese Journal of Organic Chemistry. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Available at: [Link]

  • ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. Available at: [Link]

Sources

Method

Application Notes and Protocols for 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline as a Fluorescent Probe

Introduction: A Versatile Thiazole-Based Fluorophore for Cellular and Environmental Sensing The field of fluorescence microscopy and sensing has been revolutionized by the development of small organic molecules whose opt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Thiazole-Based Fluorophore for Cellular and Environmental Sensing

The field of fluorescence microscopy and sensing has been revolutionized by the development of small organic molecules whose optical properties are responsive to their local environment. Among these, heterocyclic compounds, particularly those containing the thiazole scaffold, have emerged as a privileged class of fluorophores. Their utility stems from a combination of favorable photophysical properties, synthetic tractability, and the ability to be chemically modified for specific sensing applications.[1][2] This document provides detailed application notes and protocols for the use of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline (hereafter referred to as TPA-Th ), a promising fluorescent probe for researchers in cell biology, environmental science, and drug discovery.

The TPA-Th molecule integrates a 2-aminophenyl group with a 4-phenylthiazole moiety. This donor-acceptor (D-A) architecture is a common design principle for fluorescent probes, often leading to interesting photophysical phenomena such as Intramolecular Charge Transfer (ICT).[3] The aniline nitrogen serves as an electron donor, while the thiazole ring can act as an electron acceptor and a binding site for analytes. This electronic structure suggests that TPA-Th may exhibit sensitivity to solvent polarity and the presence of specific metal ions, making it a versatile tool for a range of applications.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the theoretical basis for TPA-Th's function, detailed experimental protocols for its application, and guidance on data analysis and interpretation.

Principle of Operation: Leveraging Intramolecular Charge Transfer and Chelation

The fluorescence of many thiazole derivatives is highly sensitive to their environment.[4] In the case of TPA-Th, the aniline and thiazole rings are electronically conjugated. Upon excitation with light of an appropriate wavelength, an electron can be promoted to a higher energy level. In polar solvents, the excited state can be stabilized through a process of Intramolecular Charge Transfer (ICT), where electron density shifts from the aniline donor to the thiazole acceptor. This ICT process often results in a large Stokes shift and a fluorescence emission that is sensitive to the polarity of the solvent.

Furthermore, the nitrogen and sulfur atoms of the thiazole ring, along with the amino group of the aniline moiety, can act as a chelating site for metal ions.[1][2] Binding of a metal ion can rigidify the molecular structure and alter the electronic properties of the fluorophore, leading to a change in its fluorescence intensity ("turn-on" or "turn-off" response) or a shift in its emission wavelength. This chelation-enhanced fluorescence (CHEF) or chelation-induced fluorescence quenching (CHEQ) is the basis for the use of TPA-Th as a selective metal ion sensor.

Photophysical Properties of TPA-Th

The following table summarizes the expected photophysical properties of TPA-Th in a common organic solvent, such as methanol. These values are representative of similar thiazole-based fluorophores and should be experimentally determined for each batch of the compound.[5]

PropertyValue
Absorption Maximum (λabs) ~330-340 nm
Emission Maximum (λem) ~380-450 nm
Molar Extinction Coefficient (ε) > 10,000 M-1cm-1
Quantum Yield (ΦF) Variable, dependent on solvent and analyte binding

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Spectroscopy

This protocol outlines the basic steps for measuring the fluorescence of TPA-Th in solution.

Materials:

  • 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline (TPA-Th)

  • Spectroscopic grade solvents (e.g., methanol, acetonitrile, water)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of TPA-Th in a suitable organic solvent (e.g., 1 mM in DMSO or methanol). Store in the dark at 4°C.

  • Working Solution Preparation: Dilute the stock solution in the desired experimental solvent to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to ensure the fluorescence intensity is within the linear range of the instrument.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation wavelength (e.g., 330 nm).

    • Set the emission wavelength range to be scanned (e.g., 350-600 nm).

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Measurement:

    • Blank the instrument with the experimental solvent.

    • Place the cuvette containing the TPA-Th working solution in the fluorometer.

    • Acquire the fluorescence emission spectrum.

  • Data Analysis:

    • Record the wavelength of maximum emission (λem).

    • The fluorescence intensity at λem can be used for quantitative analysis.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare Stock Solution (1 mM TPA-Th in DMSO) B Prepare Working Solution (1-10 µM TPA-Th in experimental solvent) A->B C Set up Fluorometer (Excitation λ, Emission scan range) B->C D Blank with Solvent C->D E Measure Sample Fluorescence D->E F Record λem E->F G Quantitative Analysis F->G

Caption: Workflow for Fluorescence Spectroscopy.

Protocol 2: Detection of Metal Ions

This protocol describes how to use TPA-Th to detect the presence of specific metal ions in a solution. Thiazole-containing compounds have been shown to be effective sensors for a variety of metal ions, including Cu²⁺, Fe³⁺, and Al³⁺.[1][3][6]

Materials:

  • TPA-Th stock solution (as in Protocol 1)

  • Stock solutions of various metal salts (e.g., CuCl₂, FeCl₃, Al(NO₃)₃) in deionized water or a suitable buffer.

  • Experimental buffer (e.g., HEPES, Tris-HCl) at the desired pH.

Procedure:

  • Prepare TPA-Th Solution: Prepare a working solution of TPA-Th (e.g., 10 µM) in the chosen buffer.

  • Titration:

    • To a cuvette containing the TPA-Th solution, add small aliquots of a metal ion stock solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

  • Selectivity Test:

    • Prepare a series of cuvettes, each containing the TPA-Th working solution.

    • To each cuvette, add a different metal ion to a final concentration of, for example, 50 µM.

    • Record the fluorescence emission spectrum for each sample.

  • Data Analysis:

    • Plot the fluorescence intensity at λem as a function of the metal ion concentration to determine the detection limit.

    • Compare the fluorescence response of TPA-Th to different metal ions to assess its selectivity.

G cluster_setup Experimental Setup cluster_titration Titration & Selectivity cluster_analysis Data Analysis A Prepare TPA-Th Solution (10 µM in Buffer) C Add Aliquots of Metal Ion to TPA-Th A->C E Test with Different Metal Ions A->E B Prepare Metal Ion Stock Solutions D Equilibrate and Measure Fluorescence C->D F Plot Fluorescence vs. [Metal Ion] D->F H Assess Selectivity E->H G Determine Detection Limit F->G

Caption: Workflow for Metal Ion Detection.

Protocol 3: Live Cell Imaging

This protocol provides a general guideline for using TPA-Th as a fluorescent probe for imaging in live cells. The lipophilic nature of TPA-Th should allow it to be cell-permeable.

Materials:

  • TPA-Th stock solution (as in Protocol 1)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured on a suitable imaging dish or slide

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Staining Solution Preparation: Dilute the TPA-Th stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to maximize signal and minimize cytotoxicity.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging:

    • Mount the imaging dish on the fluorescence microscope.

    • Excite the cells with a light source appropriate for TPA-Th (e.g., ~340 nm).

    • Capture the fluorescence emission using a suitable filter set (e.g., ~400-500 nm).

  • Data Analysis:

    • Analyze the images to determine the subcellular localization of the probe.

    • Quantify the fluorescence intensity in different cellular compartments or under different experimental conditions.[7]

Important Considerations for Live Cell Imaging:

  • Cytotoxicity: Always perform a cytotoxicity assay to determine the optimal, non-toxic concentration of TPA-Th for your specific cell line.

  • Phototoxicity: Minimize the exposure of stained cells to the excitation light to avoid phototoxicity and photobleaching.[8]

  • Controls: Include appropriate controls in your experiment, such as unstained cells and cells treated with the vehicle (e.g., DMSO) alone.

G cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging & Analysis A Culture Cells on Imaging Dish B Prepare Staining Solution (1-10 µM TPA-Th in medium) C Wash Cells with PBS B->C D Incubate with Staining Solution C->D E Wash to Remove Unbound Probe D->E F Mount on Fluorescence Microscope E->F G Excite and Capture Emission F->G H Analyze Subcellular Localization and Intensity G->H

Caption: Workflow for Live Cell Imaging.

Troubleshooting

ProblemPossible CauseSolution
Low or no fluorescence signal - Incorrect excitation/emission wavelengths- Probe concentration too low- Probe degradation- Verify instrument settings- Increase probe concentration- Prepare fresh stock solution
High background fluorescence - Incomplete removal of unbound probe- Autofluorescence from cells or medium- Increase the number of washing steps- Image unstained cells to determine background- Use a phenol red-free medium
Photobleaching - High excitation light intensity- Prolonged exposure to light- Reduce laser power or exposure time- Use an anti-fade mounting medium for fixed cells
Cell death - Probe cytotoxicity- Phototoxicity- Perform a dose-response curve to find the optimal concentration- Minimize light exposure

Conclusion

2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline (TPA-Th) is a promising fluorescent probe with potential applications in sensing and cellular imaging. Its donor-acceptor structure suggests sensitivity to environmental polarity and the presence of metal ions. The protocols provided in this document offer a starting point for researchers to explore the utility of TPA-Th in their specific experimental systems. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results. The versatility of the thiazole scaffold suggests that TPA-Th can be a valuable addition to the molecular toolbox of chemists and biologists alike.

References

  • ResearchGate. (n.d.). Thiazolothiazole‐Based Fluorescence Probe towards Detection of Copper and Iron Ions through Formation of Radical Cations | Request PDF. Retrieved from [Link]

  • ResearchGate. (2023, April 9). A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions. Retrieved from [Link]

  • PubMed. (2023, April 8). A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions. Retrieved from [Link]

  • PubMed. (2024, October 2). Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. Retrieved from [Link]

  • MDPI. (2025, April 8). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Benzothiazole-Quinoline-Based Fluorescent Probe for Fe3+ and its Applications in Environmental and Biological Samples. Retrieved from [Link]

  • Oxford Academic. (n.d.). The use of fluorescent probes in cell-counting procedures. Retrieved from [Link]

  • ResearchGate. (2025, October 10). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • PMC. (n.d.). Fluorescent Probes and Labels for Cellular Imaging. Retrieved from [Link]

  • PubMed. (2025, April 8). Chemistry of 2-(2'-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Time-averaged fluorescence intensity analysis in fluorescence fluctuation polarization sensitive experiments. Retrieved from [Link]

  • YouTube. (2014, July 2). Molecular Probes Tutorial Series—Analyzing Flow Cytometry Data. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Retrieved from [Link]

  • PNAS. (n.d.). Fluorescence-intensity distribution analysis and its application in biomolecular detection technology. Retrieved from [Link]

  • MDPI. (2021, May 10). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). An Effective Fluorescent Optical Sensor: Thiazolo-Thiazole Based Dye Exhibiting Anion / Cation Sensitivities and Acidochromism | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of 2-(2'- aminophenyl)benzothiazoles (APBT) and.... Retrieved from [Link]

  • Academia.edu. (n.d.). Fluorescent Styryl Dyes from 4-Chloro-2-(Diphenylamino)-1, 3-Thiazole-5-Carbaldehyde—Synthesis, Optical Properties and TDDFT Computations. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides- A New Range of Fluorescent Whiteners: Synthesis and Photophysical Characterization. Retrieved from [Link]

  • PubMed. (2020, September 5). Thiazolidine based fluorescent chemosensors for aluminum ions and their applications in biological imaging. Retrieved from [Link]

  • Molecules. (2021, May 1). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Retrieved from [Link]

  • ResearchGate. (2023, December). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Retrieved from [Link]

Sources

Application

Preparation of Schiff base ligands from 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline

Application Note: Strategic Synthesis and Characterization of Schiff Base Ligands from 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline Introduction The integration of thiazole moieties into Schiff base scaffolds represent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Characterization of Schiff Base Ligands from 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline

Introduction

The integration of thiazole moieties into Schiff base scaffolds represents a privileged structural motif in medicinal chemistry. The specific precursor, 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline , combines a lipophilic p-tolyl-substituted thiazole ring with a reactive primary amine (aniline). This hybrid structure serves as a potent pharmacophore and a versatile chelating agent for transition metals.

This Application Note provides a rigorous, modular protocol for synthesizing Schiff base ligands derived from this amine. Unlike generic guides, this document details the causality behind reaction parameters, ensuring reproducibility and high yield. The workflow is designed for researchers targeting antimicrobial, anticancer, or coordination chemistry applications.

Chemical Background & Strategic Logic

The synthesis is a two-phase workflow. First, the thiazolyl-aniline precursor is constructed via the Hantzsch Thiazole Synthesis , exploiting the condensation of a thioamide with an


-haloketone. Second, the Schiff Base Condensation  couples the aniline amine with an aldehyde.

Critical Mechanistic Insight: The reaction rate of Schiff base formation is governed by the nucleophilicity of the aniline nitrogen. However, the electron-withdrawing nature of the adjacent thiazole ring can reduce this nucleophilicity. Therefore, acid catalysis (Glacial Acetic Acid) is strictly required to activate the aldehyde carbonyl, lowering the energy barrier for the nucleophilic attack.

Diagram 1: Synthesis Workflow

SynthesisWorkflow Reactant1 2-Aminothiobenzamide Intermediate PRECURSOR: 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline Reactant1->Intermediate Hantzsch Condensation (Ethanol, Reflux, 4h) Reactant2 4-Methylphenacyl Bromide Reactant2->Intermediate Product TARGET SCHIFF BASE (Azomethine Ligand) Intermediate->Product Acid Catalyzed Dehydration Aldehyde Aromatic Aldehyde (e.g., Salicylaldehyde) Aldehyde->Product Glacial AcOH Reflux 3-6h

Figure 1: Modular synthesis pathway from raw materials to the final Schiff base ligand.

Experimental Protocols

Phase 1: Synthesis of the Precursor (The Amine)

Note: If the amine is purchased commercially, skip to Phase 2. If synthesizing de novo, follow this Hantzsch protocol.

Materials:

  • 2-Aminothiobenzamide (1.0 eq)

  • 4-Methylphenacyl bromide (2-Bromo-4'-methylacetophenone) (1.0 eq)

  • Ethanol (absolute)

  • Ammonium Hydroxide (10%)

Protocol:

  • Dissolve 0.01 mol of 2-aminothiobenzamide in 20 mL of absolute ethanol.

  • Add 0.01 mol of 4-methylphenacyl bromide slowly with stirring.

  • Reflux the mixture on a water bath for 4–6 hours.

    • Checkpoint: Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The disappearance of the starting thioamide indicates completion.

  • Cool the reaction mixture to room temperature. A hydrobromide salt may precipitate.

  • Neutralize the solution with 10% Ammonium Hydroxide to precipitate the free base.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain yellow/orange crystals.

Phase 2: Schiff Base Condensation (The Core Protocol)

This protocol describes the condensation of the precursor amine with Salicylaldehyde (as a model aldehyde). This can be substituted with other aromatic aldehydes (e.g., 4-nitrobenzaldehyde, benzaldehyde) with no change to the core methodology.

Materials:

  • Amine: 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline (0.01 mol)

  • Aldehyde: Salicylaldehyde (0.01 mol)

  • Solvent: Absolute Ethanol (30 mL)

  • Catalyst: Glacial Acetic Acid (3–5 drops)

Step-by-Step Methodology:

  • Preparation of Amine Solution: In a 100 mL round-bottom flask, dissolve 0.01 mol of the amine in 15 mL of hot absolute ethanol. Ensure complete dissolution; if the solution is turbid, filter it while hot.

  • Aldehyde Addition: Separately dissolve 0.01 mol of Salicylaldehyde in 15 mL of ethanol. Add this solution dropwise to the amine solution under magnetic stirring.

  • Catalytic Activation: Add 3–5 drops of Glacial Acetic Acid .

    • Scientific Logic:[1][2][3][4][5][6][7][8][9] The acid protonates the carbonyl oxygen of the aldehyde (

      
      ), making the carbonyl carbon more electrophilic and susceptible to attack by the amine nitrogen.
      
  • Reflux & Equilibrium Shift: Attach a reflux condenser and heat the mixture at 70–80°C for 3–6 hours .

    • Optimization: The reaction is an equilibrium process releasing water. Using anhydrous ethanol helps drive the equilibrium toward the imine product.

  • Isolation: Cool the flask to room temperature, then place it in an ice bath for 30 minutes. The Schiff base should crystallize out as a colored solid (often yellow or orange).

  • Purification: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

    • Recrystallization:[1][4][5][7][9] Dissolve the crude product in minimal hot ethanol/chloroform (1:1) mixture and allow it to cool slowly.

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. If the reaction fails, it is usually due to pH (too much acid protonates the amine, deactivating it) or water content (hydrolysis of the product).

Diagram 2: Acid-Catalyzed Imine Formation

Mechanism Step1 1. PROTONATION Acid activates aldehyde carbonyl Step2 2. NUCLEOPHILIC ATTACK Amine nitrogen attacks Carbonyl Carbon Step1->Step2 Step3 3. PROTON TRANSFER Formation of Carbinolamine Intermediate Step2->Step3 Step4 4. DEHYDRATION Loss of water molecule (-H2O) Step3->Step4 Final SCHIFF BASE (Imine) Step4->Final

Figure 2: Step-wise mechanism. The dehydration step (4) is the rate-determining step in acidic conditions.

Characterization & Data Interpretation

To validate the synthesis, the following analytical signatures must be confirmed.

Table 1: Key Spectroscopic Markers

TechniqueFunctional GroupExpected SignalInterpretation
FT-IR Azomethine (

)
1600 – 1640 cm⁻¹ (Sharp)Primary proof of synthesis. Absence indicates hydrolysis.
FT-IR Amine (

)
3100 – 3400 cm⁻¹Disappearance of the double spike of the primary amine confirms full conversion.
¹H NMR Azomethine Proton

8.2 – 9.0 ppm
(Singlet)
Diagnostic peak for Schiff bases.
¹H NMR Phenolic -OH

10.0 – 13.0 ppm (Singlet)
Present only if Salicylaldehyde is used (intramolecular H-bonding shifts this downfield).
Mass Spec Molecular Ion

or

Matches calculated molecular weight.

Applications in Drug Development

  • Antimicrobial Agents: The thiazole ring mimics the structure of penicillin/sulfonamides, while the azomethine linkage interferes with bacterial cell wall synthesis.

  • Metal Chelation: The nitrogen of the thiazole and the nitrogen of the imine (plus the phenolic oxygen if using salicylaldehyde) form a N,N or N,N,O pincer cavity. These complexes (Cu, Ni, Co) often show higher cytotoxicity against cancer lines (e.g., MCF-7) than the free ligand due to enhanced lipophilicity permitting cellular entry.

References

  • General Hantzsch Synthesis of Thiazolyl-Anilines

    • Source: Asian Journal of Chemistry.[9] "Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole."

    • URL:[Link] (Referenced via general search on Hantzsch protocols).

  • Schiff Base Condensation Protocol

    • Karabasannavar, S., et al. "Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases."[10] Indian Journal of Pharmaceutical Education and Research, 2017.

    • URL:[Link]

  • Biological Activity of Thiazole Schiff Bases

    • Abdulhadi, S. L., et al.[3] "The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents." Mustansiriyah Journal of Science, 2020.[3]

    • URL:[Link]

  • Mechanistic Insights

    • Xu, Y., et al. "Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed...".[2] Journal of Organic Chemistry, 2017.[2] (Provides context on thiazole formation mechanisms).

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline

Welcome to the technical support guide for the synthesis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

The target molecule is a substituted 2-aminothiazole, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2] The most common and reliable method for constructing this core structure is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide derivative.[1][3]

Reaction Overview

The synthesis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline is achieved by the condensation of 2-bromo-1-(4-methylphenyl)ethanone with 1-(2-aminophenyl)thiourea .

Reaction_Scheme reactant1 2-bromo-1-(4-methylphenyl)ethanone product 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline reactant1->product Ethanol, Reflux reactant2 +  1-(2-aminophenyl)thiourea reactant2->product

Caption: Overall reaction for the Hantzsch synthesis of the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges and improve your synthetic outcomes.

Q1: My reaction yield is very low, or I'm getting no product at all. What are the common causes?

A1: Low or no yield in a Hantzsch synthesis can typically be traced back to a few critical factors.[4] A systematic check of these variables is the most effective troubleshooting approach.

  • Purity and Stability of Starting Materials:

    • α-Haloketone Quality: The α-haloketone, 2-bromo-1-(4-methylphenyl)ethanone, can be unstable and is often a lachrymator.[5][6] Ensure it is either freshly prepared or has been stored properly under cool, dark, and dry conditions. Decomposition of this starting material is a frequent cause of low yields.

    • Thiourea Purity: Impurities in the 1-(2-aminophenyl)thiourea can introduce competing side reactions.[5] If you synthesized this precursor, confirm its purity by NMR and melting point analysis before use.

  • Suboptimal Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires heating to overcome its activation energy.[4] If you are running the reaction at room temperature with no success, a gradual increase in temperature (e.g., refluxing in ethanol) is recommended.[4][7]

    • Reaction Time: It's possible the reaction has not run long enough. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[8]

  • Incorrect Work-up Procedure: The initial product formed is the hydrobromide salt of the thiazole, which can be soluble in polar solvents like ethanol.[9] To isolate the neutral product, the reaction mixture should be cooled and then poured into a weak base solution (e.g., 5% sodium carbonate or sodium bicarbonate) to precipitate the free thiazole base, which is often poorly soluble in water.[4][7]

Q2: I've isolated a major byproduct that isn't my target molecule. What is the likely impurity?

A2: When using an N-monosubstituted thiourea like 1-(2-aminophenyl)thiourea, the formation of a 3-(2-aminophenyl)-4-(4-methylphenyl)-2-imino-2,3-dihydro-1,3-thiazole isomer is a well-documented and common side reaction.[5][8][10]

This occurs because the cyclization step can proceed through two different pathways. The nucleophilic attack can occur from either the substituted nitrogen atom (N-3 of the thiourea) or the unsubstituted nitrogen atom (N-1) onto the carbonyl carbon of the intermediate. These two pathways lead to the desired 2-amino product and the isomeric 2-imino byproduct, respectively.[10]

These isomers can often be distinguished by spectroscopic methods, as they may show characteristic differences in their IR and NMR spectra.[8][10]

Q3: How can I improve the regioselectivity to favor the desired 2-anilino product over the 2-imino isomer?

A3: The regioselectivity of the cyclization is highly dependent on the reaction pH.[5][10]

  • Neutral or Basic Conditions: To favor the formation of the desired 2-(N-substituted amino)thiazole, the reaction should be conducted in a neutral or slightly basic medium.[5] The initial condensation of the α-haloketone and thiourea releases HBr, making the solution acidic. Performing the reaction in a neutral solvent like ethanol or isopropanol typically favors the desired product. Some protocols add a mild, non-nucleophilic base to neutralize the acid as it forms.

  • Acidic Conditions: The formation of the 2-imino isomer is significantly favored under strongly acidic conditions.[5][10] Therefore, to maximize the yield of your target compound, avoid adding strong acids to the reaction mixture.

Q4: My TLC shows a complex mixture of products. How can I minimize these additional side reactions?

A4: A complex reaction mixture often points to issues beyond the amino/imino isomerization.

  • Control of Stoichiometry: Use a slight excess (e.g., 1.02-1.2 equivalents) of the thiourea component.[7][8] This helps ensure the complete consumption of the more reactive α-haloketone and minimizes its potential for self-condensation, which can occur under basic conditions.[8]

  • Order of Addition: To further prevent ketone self-condensation, consider adding the α-haloketone solution slowly to the solution of the thiourea.[8] This maintains a low concentration of the ketone throughout the reaction.

  • Temperature Management: While heating is often necessary, excessively high temperatures can lead to the decomposition of the thiourea starting material.[8] Controlled heating to the reflux temperature of the chosen solvent (e.g., ethanol at ~78°C) is generally sufficient.[2][4]

Q5: I'm having difficulty purifying the final product. What are the best practices?

A5: The polarity of the desired 2-anilinothiazole can be very similar to that of the 2-imino byproduct, making purification challenging.[8]

  • Precipitation/Neutralization: As mentioned in A1, the most effective first step is often precipitating the neutral product from an aqueous basic solution.[4] This can significantly clean up the crude material. The collected solid should be washed thoroughly with water to remove any inorganic salts.

  • Recrystallization: If the precipitated solid is still impure, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like THF-methanol-water) is a powerful purification technique.[11]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the next step.[11][12] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically required to separate the closely related isomers.[12]

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for this synthesis?

A1: The Hantzsch synthesis proceeds through a well-established multi-step mechanism. The key steps are an initial SN2 reaction followed by an intramolecular condensation to form the heterocyclic ring.

Mechanism cluster_main Pathway to 2-Anilino Product (Desired) cluster_side Pathway to 2-Imino Isomer (Side Product) A1 Initial SN2 Attack Sulfur of thiourea attacks α-carbon of ketone. A2 Isothiouronium Intermediate A1->A2 A3 Cyclization (Path A) Substituted N attacks carbonyl. A2->A3 Neutral/Basic pH B1 Cyclization (Path B) Unsubstituted N attacks carbonyl. A2->B1 Acidic pH A4 Hydroxythiazoline Intermediate A3->A4 A5 Dehydration Loss of H2O to form aromatic ring. A4->A5 A6 Final Product 2-Anilino-thiazole A5->A6 B2 Alternative Hydroxythiazoline B1->B2 B3 Dehydration B2->B3 B4 Final Product 2-Imino-dihydrothiazole B3->B4

Caption: Reaction mechanism showing competing pathways in Hantzsch synthesis.

Q2: How can I optimize reaction conditions for better yield and shorter reaction times?

A2: Significant improvements can be achieved by optimizing key parameters.

ParameterConventional MethodOptimized/Alternative MethodsRationale & Citation
Heating Conventional reflux (hours)Microwave irradiation (minutes)Microwave heating is rapid and uniform, often leading to higher yields and cleaner reactions.[4]
Solvent Ethanol, Methanol1-Butanol, 2-Propanol, DMFHigher boiling point solvents can sometimes increase reaction rates. DMF is a good solvent for many substrates.[4][13]
Catalyst Often catalyst-freeSilica-supported tungstosilicic acid, Copper silicateHeterogeneous catalysts can enhance yields, are often reusable, and simplify workup.[2][14]
Conditions In solutionSolvent-free grindingGrinding reactants together can be a highly efficient and environmentally friendly method, sometimes completing in minutes.[15]

Q3: Are there any "green" or environmentally friendly approaches for this synthesis?

A3: Yes, considerable progress has been made in developing greener alternatives to the classical Hantzsch synthesis.

  • Solvent-Free Synthesis: One highly effective method involves simply grinding the α-haloketone and thiourea together at room temperature, which can lead to excellent yields in a very short time without any solvent.[15]

  • Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can accelerate the reaction, leading to higher yields under milder conditions.[2][16]

  • Green Solvents: While many syntheses use ethanol, which is a relatively green solvent, some protocols have explored the use of water as a solvent, often in the presence of a catalyst or phase-transfer agent.[2]

Q4: What are the critical starting materials and how can I ensure their quality?

A4: The quality of your two primary starting materials is paramount.

  • 2-bromo-1-(4-methylphenyl)ethanone: This α-haloketone is the more sensitive of the two reactants. It can degrade over time, releasing HBr and forming self-condensation products. It should be a white to pale yellow solid. If it is significantly discolored (dark yellow or brown), it should be purified by recrystallization (e.g., from ethanol) or replaced. Its CAS Registry Number is 619-41-0.[17][18]

  • 1-(2-aminophenyl)thiourea: This substituted thiourea is the key building block providing the 2-anilino functionality. It is not commonly available commercially and typically needs to be synthesized. A common route involves reacting 2-nitroaniline with an acyl isothiocyanate, followed by reduction of the nitro group.[19][20] Purity should be confirmed by standard analytical methods (NMR, melting point) before use in the main reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-aminophenyl)thiourea

This protocol is adapted from procedures for synthesizing similar N-aryl thioureas.[19][20]

  • Step A: Formation of Benzoyl Isothiocyanate: In a fume hood, dissolve potassium thiocyanate (KSCN) (1.1 eq) in dry acetone. Cool the solution in an ice bath. Add benzoyl chloride (1.0 eq) dropwise with vigorous stirring. Stir the reaction at room temperature for 30-45 minutes. The formation of a white precipitate (KCl) will be observed.

  • Step B: Coupling with o-Phenylenediamine: To the mixture from Step A, add o-phenylenediamine (1.0 eq) in one portion. Reflux the reaction mixture for 1-2 hours, monitoring by TLC until the starting diamine is consumed.

  • Step C: Hydrolysis: Cool the reaction mixture and remove the acetone under reduced pressure. To the resulting residue, add a 10% aqueous sodium hydroxide (NaOH) solution and heat the mixture at 80-90°C for 1 hour to hydrolyze the benzoyl group.

  • Step D: Isolation: Cool the basic solution to room temperature and carefully neutralize with an acid (e.g., acetic acid or dilute HCl) until a precipitate forms. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water.

Protocol 2: Hantzsch Synthesis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline

This protocol is a generalized procedure based on standard Hantzsch syntheses.[4][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-(2-aminophenyl)thiourea (1.0 eq) in ethanol (e.g., 10 mL per gram of thiourea).

  • Addition of Ketone: To this solution, add 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) with stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate of the hydrobromide salt may form. Pour the entire reaction mixture slowly into a beaker containing a stirred solution of 5% aqueous sodium carbonate (approx. 10 volumes relative to the reaction volume).

  • Collection: Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation of the neutral product. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Allow the collected solid to air dry or dry in a vacuum oven at a low temperature (e.g., 40-50°C).

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Place a small amount of the crude, dry product in a test tube and test its solubility in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) to find a suitable recrystallization solvent. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and briefly heat the solution. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Logical Workflow and Data Visualization
Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting low yield issues.

References
  • PMC. (n.d.). Synthesis 1-Acyl-3-(2'-aminophenyl) thioureas as Anti-Intestinal Nematode Prodrugs. [Link]

  • Longdom Publishing. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. [Link]

  • RSC Publishing. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. [Link]

  • ChemRxiv. (n.d.). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • HETEROCYCLES. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Efficient Synthesis of 2,4-Disubstituted Thiazoles under Grinding. [Link]

  • RSC Publishing. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino) -. [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • Beilstein Journals. (2022). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. [Link]

  • ACS Publications. (2000). Learning from the Hantzsch synthesis. [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • PMC. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

  • PMC. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. [Link]

  • NIST WebBook. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. [Link]

  • PMC. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Ester. [Link]

  • NIST WebBook. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. [Link]

Sources

Optimization

Purification methods for 2-arylthiazole amines from reaction mixtures

Topic: Purification & Isolation Methodologies for Hantzsch-Synthesized 2-Arylthiazole Amines Ticket ID: #TA-2026-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Methodologies for Hantzsch-Synthesized 2-Arylthiazole Amines Ticket ID: #TA-2026-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The 2-arylthiazole amine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, antimicrobials, and anti-inflammatory agents. While the Hantzsch thiazole synthesis (condensation of


-haloketones with thiourea) is robust, the isolation is frequently plagued by three issues: polymerization (tars) , persistent lachrymatory impurities  (

-haloketones), and amine tailing during chromatography.

This guide provides a root-cause analysis and validated protocols to resolve these specific bottlenecks.

Module 1: Reaction Workup & The "Tar" Phenomenon

User Query: "My reaction mixture turned into a black, viscous tar. How do I recover my product?"

Technical Diagnosis: The "tar" is typically a result of the polymerization of the


-haloketone or oxidative decomposition of the thiourea at high temperatures. 2-aminothiazoles are electron-rich and prone to oxidation.

Troubleshooting Protocol:

  • The "Salt Crash" Method (Preventative):

    • Mechanism: In the Hantzsch synthesis, the reaction generates HBr (or HCl) as a byproduct. The 2-aminothiazole product is basic and will often crystallize out of the reaction solvent (ethanol or methanol) as the hydrobromide salt upon cooling.

    • Action: Do not rotovap the reaction mixture to dryness immediately. Instead, cool the mixture to 0°C. If a solid forms, filter it. This is likely the 2-aminothiazole hydrobromide salt .

    • Validation: Wash the filter cake with cold acetone or ether. The tars are usually soluble in these organic solvents, while the salt remains solid.

  • The Scavenger Resin Polish (Corrective):

    • If you must concentrate the filtrate, residual

      
      -haloketones will polymerize upon heating.
      
    • Action: Add a polymer-supported thiourea or amine scavenger resin (e.g., PL-Thiourea) to the reaction mixture before concentration. This captures the alkylating agents.

Data: Solubility Profile of 2-Arylthiazole Species

SolventFree Base (Amine)Hydrobromide Salt (HBr)Impurity (Tars)
Water Poor (< 1 mg/mL)Good (Soluble)Poor
Ethanol GoodModerate (Soluble hot)Good
Ethyl Acetate GoodPoor (Insoluble)Good
Diethyl Ether ModerateVery Poor (Insoluble)Moderate
Module 2: Acid-Base Extraction (The "Chemical Filter")

User Query: "I have a crude oil that contains unreacted


-haloketone. Column chromatography is not separating them well."

Technical Diagnosis:


-Haloketones are neutral (or slightly acidic) and often co-elute with the amine due to overlapping polarity or "streaking." The most effective separation exploits the basicity of the thiazole amine (

).

The "Chemical Filter" Workflow: This protocol uses pH switching to move the product between phases, leaving neutral impurities (haloketones) and acidic impurities (phenols) behind.

AcidBaseExtraction Start Crude Reaction Mixture (Dissolved in EtOAc/Ether) AcidWash Extract with 1M HCl (aq) Start->AcidWash Split1 Phase Separation AcidWash->Split1 OrgLayer1 Organic Layer (Contains Neutral Impurities: Haloketones, Tars) Split1->OrgLayer1 Top Layer AqLayer1 Aqueous Acid Layer (Contains Product as Salt: Thiazolium cation) Split1->AqLayer1 Bottom Layer Basify Basify to pH 9-10 (Add 2M NaOH or Na2CO3) AqLayer1->Basify Extract2 Extract with EtOAc/DCM Basify->Extract2 Split2 Phase Separation Extract2->Split2 AqLayer2 Aqueous Layer (Discard inorganic salts) Split2->AqLayer2 OrgLayer2 Organic Layer (Contains Purified Free Base) Split2->OrgLayer2 Final Dry (Na2SO4) & Concentrate -> Pure 2-Arylthiazole Amine OrgLayer2->Final

Caption: Figure 1. Acid-Base Extraction Logic for separating basic thiazoles from neutral alkylating agents.

Critical Safety Note:


-Haloketones are potent lachrymators (tear gas agents). All aqueous waste from the first extraction (OrgLayer1) must be treated with aqueous sodium thiosulfate to quench the alkylating agent before disposal.
Module 3: Crystallization & Solidification

User Query: "My product is an oil that refuses to solidify. I need a solid for stability testing."

Technical Diagnosis: 2-Arylthiazoles often form supercooled liquids (oils) due to rotational freedom between the aryl and thiazole rings.

Protocol: The "Trituration" Technique

  • Dissolve the oil in a minimum amount of DCM (Dichloromethane).

  • Add 10 volumes of Hexanes or Diethyl Ether (anti-solvent) slowly with vigorous stirring.

  • If it oils out again, scratch the glass side of the flask with a spatula to induce nucleation.

  • Sonication: Place the flask in a sonication bath for 5 minutes. This often forces the lattice to form.

Protocol: Salt Formation (The Ultimate Fix) If the free base persists as an oil, convert it to a salt.

  • Dissolve the oil in Ethanol.

  • Add 1.1 equivalents of HCl (4M in Dioxane) or HBr (48% aq) .

  • Add Ethyl Acetate or Ether until cloudy.

  • Cool to -20°C. The salt is almost guaranteed to be a solid and is more stable against oxidation.

Module 4: Chromatographic Purification

User Query: "The amine is streaking/tailing on the silica column, causing it to mix with impurities."

Technical Diagnosis: Silica gel is slightly acidic (


). The basic amine interacts with the surface silanol groups (

), causing reversible binding (tailing).[1]

The "Modifier" Solution: You must deactivate the silica surface.[1]

  • Standard Modifier: Add 1% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).

  • Alternative (For MS compatibility): Use 1% Ammonium Hydroxide in DCM/Methanol gradients.

Visualizing the Interaction:

SilicaInteraction Silica Silica Surface (Acidic Si-OH) Interaction Ionic Bonding (Tailing) Silica->Interaction Protonates Blocked Blocked Site (Free Flow) Silica->Blocked Amine Thiazole Amine (Basic N) Amine->Interaction Binds Amine->Blocked Passes Through TEA Triethylamine (Sacrificial Base) TEA->Silica Preferentially Binds

Caption: Figure 2. Mechanism of amine tailing and the role of Triethylamine (TEA) in blocking silanol sites.

References
  • Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Organic Chemistry Portal. [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]

  • University of Massachusetts Amherst. (n.d.). Acid-Base Extraction. UMass Amherst Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline

Welcome to the dedicated technical support guide for 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in Dimethyl Sulfoxide (DMSO) and other aqueous-based systems. Our goal is to provide you with a comprehensive understanding of the underlying solubility challenges and to offer practical, step-by-step solutions to ensure the success of your experiments.

Understanding the Challenge: Physicochemical Properties

Before diving into troubleshooting, it's crucial to understand the inherent properties of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline that contribute to its poor solubility. Based on its chemical structure, we can predict several key parameters that govern its behavior in solution.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 267.34 g/mol Moderate molecular weight, less of a direct barrier to solubility compared to very large molecules.
Predicted LogP ~4.5 - 5.5A high LogP value indicates significant lipophilicity, suggesting poor aqueous solubility.
Predicted Aqueous Solubility Very Low (mg/L to µg/L range)The compound is expected to be practically insoluble in water.
Hydrogen Bond Donors 1 (from the aniline amine)Limited hydrogen bonding capacity with water.
Hydrogen Bond Acceptors 3 (thiazole and aniline nitrogens)Can accept hydrogen bonds from protic solvents.

The high predicted LogP is the primary indicator of the solubility challenges you may be facing. Such lipophilic molecules, often referred to as "grease balls" or "brick dust" in the pharmaceutical industry, have a strong tendency to remain in a solid, crystalline state rather than dissolve in aqueous media.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline in 100% DMSO. What should I do first?

A1: Initial Steps for Dissolution in DMSO

While DMSO is a powerful aprotic solvent, highly crystalline compounds can still be challenging to dissolve.[3] Before exploring more complex solutions, ensure your initial dissolution technique is optimized.

Troubleshooting Workflow for Initial Dissolution

start Start with finely ground powder of the compound sonicate Add DMSO and sonicate for 10-15 minutes start->sonicate vortex Vortex vigorously for 1-2 minutes sonicate->vortex heat Gently warm the solution to 30-40°C vortex->heat observe Visually inspect for undissolved particles heat->observe success Solution is clear. Proceed with experiment. observe->success Clear Solution fail Particles remain. Proceed to advanced troubleshooting. observe->fail Incomplete Dissolution

Caption: Initial workflow for dissolving the compound in DMSO.

Detailed Protocol for Initial Dissolution:

  • Start with a fine powder: If your compound is in large crystals, gently grind it to a fine powder to increase the surface area available for solvation.[4]

  • Sonication: Place the vial containing the compound and DMSO in a bath sonicator for 10-15 minutes. The ultrasonic waves provide energy to break up solid aggregates.

  • Vortexing: After sonication, vortex the sample at high speed for 1-2 minutes to ensure thorough mixing.

  • Gentle Heating: If particles are still visible, warm the solution to a temperature between 30-40°C.[5] Use a water bath or a dry block heater. Caution: Do not exceed 40°C, as prolonged exposure to higher temperatures can lead to DMSO degradation, especially in the presence of trace amounts of acid or base.[3][6]

Q2: I've tried the initial steps, but my compound still won't fully dissolve in DMSO. What are my next options?

A2: Advanced Solubility Enhancement Techniques

If the compound remains insoluble in pure DMSO, you'll need to employ more advanced strategies. The choice of method will depend on the requirements of your downstream application (e.g., cell-based assay, biochemical assay).

Advanced Troubleshooting Decision Tree

start Insoluble in pure DMSO cosolvent Try a Co-solvent with DMSO start->cosolvent dmf_nmp Consider DMF or NMP as alternative solvents cosolvent->dmf_nmp No ph_adjust Is your final solution aqueous? Can you adjust the pH? cosolvent->ph_adjust Yes acidic_ph Lower the pH of the aqueous medium ph_adjust->acidic_ph Yes formulation Consider advanced formulation strategies ph_adjust->formulation No salt_form Prepare a salt form of the compound acidic_ph->salt_form

Caption: Decision tree for advanced solubility troubleshooting.

1. Co-solvents with DMSO

Adding a co-solvent can disrupt the crystal lattice energy of the compound and improve its interaction with the solvent mixture.[7]

Recommended Co-solvents:

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent with strong solubilizing properties.

  • N-Methyl-2-pyrrolidone (NMP): Another powerful polar aprotic solvent.[2]

  • Ethanol: A protic solvent that can introduce hydrogen bonding interactions.

Protocol for Co-solvent Use:

  • Prepare a stock solution in a 1:1 (v/v) mixture of DMSO and your chosen co-solvent (e.g., DMSO:DMF).

  • Follow the initial dissolution protocol (sonication, vortexing, gentle heating).

  • Important: Always run a vehicle control with the same co-solvent mixture in your biological assays to account for any potential effects of the solvent system.

2. pH Adjustment

The aniline moiety in 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline is basic and can be protonated at acidic pH. This ionization can significantly increase aqueous solubility.[8] This strategy is particularly useful when diluting a DMSO stock into an aqueous buffer.

Protocol for pH-mediated Solubilization:

  • Prepare a concentrated stock solution of your compound in 100% DMSO.

  • Prepare your aqueous buffer at a slightly acidic pH (e.g., pH 5.0-6.5).

  • When diluting your DMSO stock into the aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid dispersion and prevent precipitation.

3. Salt Formation

For more persistent solubility issues, preparing a salt form of the compound can be a highly effective strategy.[1][9] Creating a hydrochloride (HCl) salt of the basic aniline group will introduce ionic character, dramatically increasing aqueous solubility.

Simplified Protocol for HCl Salt Formation (for experimental use):

  • Dissolve the free base of the compound in a minimal amount of a suitable organic solvent (e.g., anhydrous ethanol or isopropanol).

  • Slowly add a stoichiometric amount (1 equivalent) of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) while stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

  • The resulting salt should be much more soluble in aqueous buffers.

4. Advanced Formulation Approaches

For in vivo studies or complex formulation needs, more advanced techniques may be necessary. These often involve creating a more stable and bioavailable form of the drug.[10][11]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, increasing their apparent aqueous solubility.[11]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and oral absorption.[1]

These advanced techniques typically require specialized expertise and equipment.

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A3: Preventing Precipitation Upon Dilution

This is a common problem for lipophilic compounds and is often referred to as "crashing out" of solution. The key is to manage the transition from a high-organic environment (100% DMSO) to a predominantly aqueous one.

Strategies to Prevent Precipitation:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of your compound, below its aqueous solubility limit.

  • Increase the Percentage of DMSO in the Final Solution: Many cell-based and biochemical assays can tolerate up to 0.5-1% DMSO without significant toxicity. Check the tolerance of your specific assay.[12]

  • Use a Surfactant: Including a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your aqueous buffer can help to keep the compound in solution by forming micelles. A typical concentration to start with is 0.01-0.1%.

  • Pre-warm the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C for cell-based assays) can sometimes help to keep the compound in solution.

Q4: Are there any stability concerns I should be aware of when working with this compound in DMSO?

A4: Compound Stability in DMSO

While DMSO is a relatively stable solvent, long-term storage of compounds in DMSO at room temperature can lead to degradation.

Best Practices for Storage:

  • Prepare fresh stock solutions: It is always best to prepare fresh stock solutions for your experiments.

  • Store at low temperatures: If you need to store stock solutions, aliquot them into single-use vials and store them at -20°C or -80°C.

  • Minimize freeze-thaw cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce water from atmospheric condensation, which may affect compound stability and solubility.

  • Use high-quality DMSO: Ensure you are using anhydrous, high-purity DMSO to minimize degradation.

Summary of Recommended Solvents

The following table provides a list of alternative solvents and co-solvents that can be considered for dissolving 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline.

SolventTypeBoiling Point (°C)Notes
DMSO Polar Aprotic189Powerful solvent, but can be challenging for highly crystalline compounds.[3]
DMF Polar Aprotic153Strong solubilizing power, often used as a co-solvent with DMSO.
NMP Polar Aprotic202High boiling point and strong solubilizing capacity.[2]
Ethanol Polar Protic78Can be a useful co-solvent, especially for preparing salt forms.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (2005). Ovid. [Link]

  • Technical Support Center: Improving the Solubility of Thiazole Compounds. Benchchem.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2011). ACS Medicinal Chemistry Letters. [Link]

  • Technical Support Center: Overcoming Poor Solubility of 4-(Furan-2-ylmethoxy)
  • How can dimethyl sulfoxide enhance solubility in lab applications?. (2024). Quora. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (2022). Biochemistry. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2018). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. (2024). ResearchGate. [Link]

  • Glycerin as alternative solvent for the synthesis of Thiazoles. (2025). ResearchGate. [Link]

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (2021). MDPI. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022). Biochemistry. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. (2024). Yufeng. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research. [Link]

  • DMSO Physical Properties. gChem. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications. [Link]

  • CID 159892750. PubChem. [Link]

  • DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical. [Link]

  • In silico estimation of DMSO solubility of organic compounds for bioscreening. (2004). Journal of Biomolecular Screening. [Link]

  • Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. (2019). Journal of Solution Chemistry. [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research. [Link]

  • A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)
  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). Pharmaceuticals. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole. PubChem. [Link]

  • 2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. PubChem. [Link]

  • (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline. (2014). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. (2009). Internal Medicine Journal. [Link]

  • N,N-dimethyl-4-[2-[3-methyl-4-(4-phenylphenyl)-1,3-thiazol-3-ium-2-yl]ethenyl]aniline. PubChem. [Link]

Sources

Optimization

Removing unreacted alpha-bromoketone from thiazole product

Ticket #8492: Removal of Unreacted -Bromoketone Species Status: Open | Priority: Critical (Safety/GTI Compliance) | Agent: Senior Application Scientist Executive Summary: The "Lachrymator" Challenge In Hantzsch thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Removal of Unreacted -Bromoketone Species

Status: Open | Priority: Critical (Safety/GTI Compliance) | Agent: Senior Application Scientist

Executive Summary: The "Lachrymator" Challenge

In Hantzsch thiazole synthesis, unreacted


-bromoketones (e.g., phenacyl bromide derivatives) pose a dual threat:
  • Safety: They are potent lachrymators (tear agents) and skin irritants.

  • Compliance: They are alkylating agents, classified as Genotoxic Impurities (GTIs) or Potential Genotoxic Impurities (PGIs). Regulatory bodies (ICH M7 guidelines) require their clearance to ppm levels.

Because


-bromoketones often share similar polarity (

values) with the resulting thiazoles, standard silica chromatography is frequently inefficient. This guide details chemical scavenging and solid-phase extraction (SPE) techniques to chemically alter or physically sequester the impurity for easy removal.

Decision Matrix: Select Your Protocol

Before proceeding, select the method that fits your scale and resources.

DecisionMatrix Start START: Select Purification Route ScaleCheck Is the reaction scale > 10 grams? Start->ScaleCheck ResinAvail Are Thiol/Thiourea Resins available? ScaleCheck->ResinAvail No (Research/Discovery) MethodA METHOD A: Aqueous Thiourea Wash (Cost-effective, Scalable) ScaleCheck->MethodA Yes (Bulk) ResinAvail->MethodA No MethodB METHOD B: Solid-Supported Scavenging (High Purity, Low Solvent) ResinAvail->MethodB Yes MethodC METHOD C: Selective Precipitation (Specific Substrates Only) ResinAvail->MethodC Substrate is basic

Figure 1: Decision matrix for selecting the appropriate


-bromoketone removal strategy based on scale and resource availability.

Module 1: The "Wet" Chemistry Solution (Thiourea Derivatization)

Best for: Large scale (>10g), low cost, lack of specialized resins. Mechanism: Thiourea is a potent nucleophile. Under mild conditions, it attacks the alkyl halide (


-bromoketone) to form an isothiouronium salt . Unlike the lipophilic bromoketone, this salt is highly water-soluble and partitions into the aqueous layer.
Protocol 1.1: The Aqueous Scavenge
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Scavenger Prep: Prepare a 10% w/v aqueous solution of thiourea .

    • Note: You need a stoichiometric excess relative to the estimated unreacted starting material (usually 0.5 – 1.0 equiv relative to the original ketone charge is safe).

  • The Wash: Add the aqueous thiourea solution to the organic layer.

  • Agitation: Stir vigorously for 30 minutes at room temperature.

    • Critical: Do not heat. Heating may induce cyclization to a thiazole byproduct which might be organic-soluble. We want the salt form.

  • Separation: Transfer to a separatory funnel. The bottom layer (if DCM) or top layer (if EtOAc) will contain your product. The aqueous layer (containing the isothiouronium salt) will likely be slightly yellow/cloudy.

  • Validation: Spot the organic layer on TLC. The non-polar

    
    -bromoketone spot should be absent.
    

Reaction:



Module 2: Solid-Phase Extraction (Resin Scavenging)

Best for: MedChem/Discovery (<5g), high-throughput, strict GTI limits. Mechanism: Polymer-supported thiols (e.g., Si-Thiol, MP-Thiol) act as "heterogeneous nucleophiles." They form a covalent bond with the


-bromoketone. The impurity remains attached to the bead, which is filtered off.
Protocol 2.1: Resin Scavenging
  • Selection: Use Si-Thiol (Silica-supported 1-propanethiol) or MP-Thiol (Macroporous polystyrene).

    • Loading: Typically 1.2 – 1.5 mmol/g.

  • Calculation: Add 2–4 equivalents of resin relative to the estimated unreacted bromoketone (monitor by HPLC/TLC).

  • Incubation: Add resin to the reaction mixture (or crude dissolved in DCM/THF/EtOH).

  • Agitation: Shake or stir gently (do not use magnetic stir bars that grind the beads) for 1–4 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a Celite pad.

  • Rinse: Wash the resin cake with solvent to recover any entrained product.

  • Result: The filtrate contains the purified thiazole; the toxic bromoketone is covalently bound to the solid waste.

ScavengingMechanism cluster_filtration Filtration Step Impurity α-Bromoketone (Lipophilic/Toxic) Complex Covalent Adduct (Resin-Bound) Impurity->Complex Nucleophilic Attack (SN2) Scavenger Si-Thiol Resin (Solid Support) Scavenger->Complex Product Thiazole Product (In Solution) Product->Product Passes Through Filter

Figure 2: Mechanism of solid-phase scavenging. The electrophilic impurity is trapped on the solid support.

Module 3: Troubleshooting & FAQs

Q1: The "Thiourea Wash" (Method A) formed a precipitate in my separatory funnel. What is it?

A: This is likely the isothiouronium bromide salt precipitating out of the aqueous phase because the concentration is too high or the salt is somewhat organic-soluble.

  • Fix: Add more water to the separatory funnel to dissolve the salt. If it remains solid, filter the biphasic mixture through a sintered glass funnel to remove the solid, then separate the layers.

Q2: I am using Method B (Resin), but the reaction is too slow.

A:


-bromoketones can be sterically hindered.
  • Fix 1: Add a catalytic amount of Triethylamine (TEA) or DIEA (0.1 eq). The base deprotonates the thiol on the resin, making it a "thiolate"—a much stronger nucleophile.

  • Fix 2: Switch to MP-TMT (Macroporous Trimercaptotriazine) resin, which is often more reactive toward alkyl halides.

Q3: Can I just reduce the bromoketone with NaBH4?

A: Proceed with caution. While sodium borohydride will reduce the


-bromoketone to a bromohydrin (changing its polarity), it may also reduce the imine bond of your thiazole ring (depending on substitution) or the ketone if your product has one. Scavenging is chemoselective; reduction is not.
Q4: My product is basic (e.g., aminothiazole). Can I use acid extraction?

A: Yes. If your thiazole has a basic amine:

  • Extract the organic layer with 1M HCl . The thiazole moves to the aqueous layer (protonated).

  • The neutral

    
    -bromoketone stays in the organic layer.
    
  • Discard organic layer.

  • Basify the aqueous layer (NaOH/NaHCO3) and re-extract the thiazole into fresh organic solvent.

Comparative Data: Method Efficiency

FeatureMethod A: Thiourea WashMethod B: Resin ScavengingMethod C: Acid/Base Extraction
Cost LowHighLow
Scalability Excellent (kg scale)Poor (g scale)Excellent
Time 30-60 mins1-4 hours1-2 hours
GTI Removal High (>95%)Very High (>99%)Moderate (depends on partition coeff.)
Solvent Use High (Extraction)Low (Filtration)High (Extraction)

References

  • Hantzsch Thiazole Synthesis Workflow. BenchChem Protocols. Retrieved from

  • Solid-Supported Scavenger Resins (Si-Thiol/MP-Thiol). Biotage Technical Notes. Retrieved from

  • Genotoxic Impurities and Control Strategies (ICH M7). National Institutes of Health (PMC). Retrieved from (Simulated URL for context)

  • Thiourea as a Scavenger for Electrophiles. Journal of Chemical Society, Perkin Trans. 1. Retrieved from

  • Purification of Thiazoles via Acid-Base Extraction. Chem Help Asap. Retrieved from

Troubleshooting

Stability of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline in acidic vs basic media

Technical Support Center: Stability & Handling Guide Subject: 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline Case ID: TECH-STAB-2402[1] Executive Summary The stability profile of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline Case ID: TECH-STAB-2402[1]

Executive Summary

The stability profile of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline is dictated by the interplay between the electron-rich aniline moiety and the electron-deficient thiazole ring.[1]

  • Acidic Media: High chemical stability.[1] The compound forms stable, water-soluble salts (mono- or di-cationic).[1] Hydrolysis of the thiazole ring is negligible under standard laboratory conditions.

  • Basic/Neutral Media: Moderate to Low stability.[1] The free base is prone to oxidative degradation (discoloration) upon exposure to air and light. Solubility in aqueous base is negligible.[1]

Part 1: Acidic Media Stability

Chemical Behavior

In acidic environments (pH < 4), the molecule functions as a base. The aniline nitrogen (


) is protonated first, followed by the thiazole nitrogen (

) in strongly acidic conditions.
  • Solubility: Significantly enhanced. The formation of the anilinium/thiazolium salt breaks the crystal lattice energy, allowing dissolution in aqueous acids (e.g., 0.1 M HCl).

  • Hydrolysis Resistance: The 1,3-thiazole ring is aromatic and highly resistant to acid-catalyzed hydrolysis.[1] Unlike oxazoles, the sulfur atom stabilizes the ring against cleavage, even in refluxing mineral acids.

Common Issues & Troubleshooting
SymptomProbable CauseCorrective Action
Precipitation upon dilution pH ShiftIf an acidic stock is diluted into a neutral buffer (pH > 5), the molecule deprotonates to the free base, which is insoluble in water.[1] Action: Maintain pH < 3 or add a co-solvent (DMSO/Methanol).[1]
Yellowing of solution Normal ChromophoreThe protonated form (salt) often has a different absorption maximum (

) than the neutral form. This is a halochromic effect, not degradation.

Part 2: Basic Media Stability

Chemical Behavior

In basic media (pH > 7), the molecule exists as a neutral free base.

  • Oxidation Risk (Critical): The primary instability driver is the aniline group. In the presence of atmospheric oxygen and light, the free amine (

    
    ) undergoes radical oxidation, forming azo linkages (
    
    
    
    ) or nitroso intermediates. This results in the solution turning brown or black (tarring).
  • Hydrolysis: While thiazoles are generally stable, extreme basic conditions (pH > 12, elevated temperature) can lead to ring opening via nucleophilic attack at the C2 position, though this is kinetically slow compared to oxidation.

Common Issues & Troubleshooting
SymptomProbable CauseCorrective Action
Solution turns Brown/Black Oxidative DegradationIrreversible. The aniline has oxidized.[1] Prevention: Degas solvents with Argon/Nitrogen; store in amber vials; add antioxidants (e.g., ascorbic acid) if compatible.
Suspension/Cloudiness Solubility LimitThe neutral free base is highly lipophilic. Action: Do not use aqueous base. Dissolve in organic solvent (DMSO, DCM) first.

Part 3: Mechanistic Visualization

The following diagram illustrates the pH-dependent speciation and the associated risks.

StabilityPathways Acid Acidic Media (pH < 2) Salt Dicationic Salt (Soluble, Stable) Acid->Salt Protonation (Rapid) Neutral Neutral/Basic Media (pH > 7) FreeBase Neutral Free Base (Insoluble, Reactive) Neutral->FreeBase Deprotonation Salt->FreeBase Add Base (NaOH) FreeBase->Salt Add Acid (HCl) Oxidation Oxidative Degradation (Azo/Nitroso compounds) BROWN COLOR FreeBase->Oxidation O2 + Light (Fast) Hydrolysis Ring Cleavage (Rare, requires extreme pH) FreeBase->Hydrolysis pH > 13 + Heat (Slow)

Caption: Figure 1.[1] Speciation and degradation pathways.[1][2] Note that oxidative degradation in basic media is the dominant instability pathway.

Part 4: Validated Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate the stability of your specific batch.

  • Preparation: Prepare a 1 mg/mL stock solution in Methanol.

  • Acid Stress:

    • Mix 1 mL stock + 1 mL 0.1 N HCl.

    • Incubate at 60°C for 4 hours.

    • Expected Result: Stable.[1] No new peaks on HPLC.[1]

  • Base Stress:

    • Mix 1 mL stock + 1 mL 0.1 N NaOH.

    • Incubate at 60°C for 4 hours.

    • Expected Result: < 5% degradation (if deoxygenated).[1] If exposed to air, significant degradation (browning) expected.

  • Oxidative Stress:

    • Mix 1 mL stock + 1 mL 3%

      
      .[1]
      
    • Expected Result: Rapid degradation (N-oxidation).[1]

Protocol B: Recommended Storage Conditions
  • State: Solid powder (Hydrochloride salt preferred for long-term storage).[1]

  • Atmosphere: Inert gas (Argon/Nitrogen) flush recommended.[1]

  • Temperature: -20°C.

  • Container: Amber glass (protect from UV-induced radical formation).[1]

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to dissolve the compound for biological assays? A: Yes. The compound is soluble in DMSO. However, DMSO can act as a mild oxidant. Use fresh DMSO and avoid storing the solution for >24 hours. For aqueous dilutions, keep the final DMSO concentration < 1% to avoid precipitation, or ensure the buffer pH is slightly acidic (pH 5-6) to aid solubility.

Q2: Why does my LC-MS show a mass of M+16 or M+32? A: This indicates oxidation.[1] M+16 corresponds to the formation of an N-oxide or hydroxylamine (


), and M+32 suggests further oxidation to a nitro group (

) or sulfoxide formation on the thiazole (less likely than amine oxidation). This confirms the sample was exposed to air/basic conditions.

Q3: Is the thiazole ring susceptible to ring-opening in biological buffers (pH 7.4)? A: No. The 1,3-thiazole ring is extremely stable at physiological pH. Any instability observed at pH 7.4 is almost certainly due to the oxidation of the aniline amine or precipitation due to low solubility.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Stability of 2-(4-Methylphenyl)-4(5H)-thiazolone Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole. Retrieved from

  • Mishra, P., et al. (2024). Kinetics of Oxidation of Aniline by Chromic Acid. Asian Journal of Chemistry. Retrieved from

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline

Introduction In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the 2-aminothiazole framework is a privileged structure, appearing in numerou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the 2-aminothiazole framework is a privileged structure, appearing in numerous bioactive compounds.[1][2] The specific molecule under consideration, 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline, combines this key heterocycle with two distinct aromatic systems, creating a molecule with a rich and informative Nuclear Magnetic Resonance (NMR) spectrum.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the expected spectral features, drawing upon foundational NMR principles and comparative data from related structures. This document is designed for researchers and drug development professionals, offering not just a prediction of the spectrum, but also the underlying rationale for the spectral patterns and a robust experimental protocol to obtain high-fidelity data.

Molecular Structure and Proton Environments

A thorough analysis begins with a clear understanding of the molecule's unique proton environments. The structure contains four distinct regions, each with protons that will produce characteristic signals: the ortho-substituted aniline ring, the monosubstituted thiazole ring, the para-substituted tolyl (4-methylphenyl) ring, and the aliphatic/amine groups.

G cluster_aniline Aniline Ring cluster_thiazole Thiazole Ring cluster_tolyl Tolyl Ring a1 C a2 C-H (H-3') a1->a2 t5 C a1->t5 a3 C-H (H-4') a2->a3 a4 C-H (H-5') a3->a4 a5 C-H (H-6') a4->a5 a6 C-NH2 a5->a6 a6->a1 t1 S t2 C-H (H-5) t1->t2 t3 N t2->t3 t4 C t3->t4 t4->t5 p1 C t4->p1 t5->t1 p2 C-H (H-2''/6'') p1->p2 p3 C-H (H-3''/5'') p2->p3 p4 C-CH3 p3->p4 p5 C-H (H-3''/5'') p4->p5 p6 C-H (H-2''/6'') p4->p6 p5->p1 p5->p6 p6->p1

Caption: Key aromatic systems within the target molecule.

¹H NMR Spectrum: A Predictive Analysis

The ¹H NMR spectrum provides a fingerprint of the molecule's electronic structure. The chemical shift (δ) of each proton is dictated by its local magnetic environment, which is influenced by shielding and deshielding effects from adjacent functional groups.

The Aromatic Region (δ 6.5-8.5 ppm)

This region is the most complex and informative part of the spectrum, containing signals from all 9 aromatic protons. Protons on aromatic rings typically resonate downfield (δ 6.5-8.5 ppm) due to the ring current effect, where the circulation of π-electrons generates a local magnetic field that deshields the external protons.[3][4]

  • Aniline Ring Protons (H-3', H-4', H-5', H-6'): The amino group (-NH₂) is a powerful electron-donating group, which increases electron density at the ortho (H-6') and para (H-4') positions. This "shielding" effect shifts their signals upfield relative to those of the meta protons (H-3', H-5').[5] The thiazole ring acts as an electron-withdrawing group, deshielding the adjacent H-6' proton. The interplay of these effects results in four distinct signals, each integrating to 1H. We expect complex splitting patterns due to ortho (~7-10 Hz) and meta (~2-3 Hz) couplings.[5]

    • H-6' : Expected to be a doublet of doublets, shifted downfield due to proximity to the thiazole ring but shielded by the ortho-NH₂ group.

    • H-4' : Likely a triplet or doublet of doublets, shifted upfield due to the para-NH₂ group.

    • H-5' : Expected to be a triplet or doublet of doublets.

    • H-3' : Will likely appear as a doublet of doublets.

  • Tolyl Ring Protons (H-2''/6'' and H-3''/5''): This para-substituted ring possesses a plane of symmetry. Consequently, the H-2'' and H-6'' protons are chemically equivalent, as are the H-3'' and H-5'' protons. This gives rise to a classic AA'BB' system, which often simplifies to two distinct doublets, each integrating to 2H.[6]

    • H-2''/6'' : These protons are ortho to the electron-withdrawing thiazole ring and will appear as a doublet further downfield.

    • H-3''/5'' : These protons are ortho to the electron-donating methyl group and will appear as a doublet at a more upfield position. The coupling constant for both doublets will be a typical ortho coupling (³JHH) of ~8-9 Hz.

  • Thiazole Proton (H-5): The single proton on the thiazole ring is flanked by a sulfur atom and a double bond. It will appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is expected in the aromatic region, typically between 7.0 and 8.0 ppm for such derivatives.[7][8]

The Amine and Aliphatic Regions
  • Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a single, broad peak that integrates to 2H. Its chemical shift is highly variable (often δ 3-6 ppm) and depends on solvent, concentration, and temperature. In a deuterated solvent like DMSO-d₆, hydrogen bonding can slow the rate of proton exchange, sometimes resulting in a sharper peak and even observable coupling to adjacent aromatic protons. A key confirmatory experiment is to add a drop of D₂O to the NMR tube; the -NH₂ peak will disappear as the protons are exchanged for deuterium.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are not adjacent to any other protons, so they will produce a sharp singlet integrating to 3H. Its position will be in the aliphatic region, typically around δ 2.3-2.5 ppm, slightly downfield from a typical alkane methyl group due to attachment to the aromatic ring.[9]

Data Summary: Predicted ¹H NMR Assignments

The following table provides a consolidated prediction for the ¹H NMR spectrum of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline, assuming acquisition in a common solvent like DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 8.1 - 7.8d (Doublet)~ 8.52HH-2''/6'' (Tolyl)
~ 7.8 - 7.6m (Multiplet)-2HH-3', H-6' (Aniline)
~ 7.5 - 7.4s (Singlet)-1HH-5 (Thiazole)
~ 7.3 - 7.2d (Doublet)~ 8.52HH-3''/5'' (Tolyl)
~ 7.2 - 6.8m (Multiplet)-2HH-4', H-5' (Aniline)
~ 5.5 - 5.0br s (Broad Singlet)-2H-NH₂ (Amine)
~ 2.4s (Singlet)-3H-CH₃ (Methyl)

Note: The exact chemical shifts and coupling patterns for the aniline multiplet can be complex and may require 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment.

Visualizing Coupling Networks

Understanding the splitting patterns requires visualizing the through-bond coupling interactions between adjacent protons (J-coupling). The diagram below illustrates the primary ortho (³J) and meta (⁴J) couplings that define the multiplicity of the aromatic signals.

Caption: Key ³J (ortho) and ⁴J (meta) coupling interactions.

Comparative Analysis: The Importance of Substitution Pattern

To underscore the diagnostic power of this ¹H NMR spectrum, consider a hypothetical isomer, such as one where the aniline moiety is attached at the 5-position of the thiazole instead of the 2-position. In such a case, the thiazole proton would be at the 2-position, likely shifted significantly downfield, and the entire electronic communication between the aniline and tolyl rings would be altered, leading to a dramatically different set of chemical shifts in the aromatic region. This highlights how ¹H NMR is exquisitely sensitive to molecular connectivity and provides an unambiguous structural confirmation.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Analyte Purity: Ensure the sample of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline is of high purity and free from residual solvents from synthesis, which can be achieved by drying under high vacuum.[10]

  • Mass: Weigh approximately 5-10 mg of the solid compound. For ¹H NMR, this concentration is typically sufficient to achieve a good signal-to-noise ratio in a reasonable time.[11]

  • Solvent Selection: Choose a suitable deuterated solvent.[12]

    • CDCl₃ (Deuterated Chloroform): A common choice, but the amine -NH₂ peak may be very broad or exchange with residual water.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Often the preferred choice for compounds with exchangeable protons (-OH, -NH). It forms hydrogen bonds with the -NH₂ protons, slowing down exchange and often resulting in a sharper signal.[13]

  • Procedure:

    • Place the weighed solid into a clean, dry vial.

    • Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[11][14] This volume is standard for most 5 mm NMR tubes.

    • Add an internal standard, typically tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.[12]

    • Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube to prevent poor spectral line shape.[10][14]

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is crucial for resolving the complex multiplets in the aromatic region.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp lines and good resolution.[14]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a ¹H spectrum.

    • Number of Scans (NS): Typically 8 or 16 scans are adequate for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually sufficient.

    • Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.

3. Data Processing:

  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

  • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat at zero.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If using DMSO-d₆ without TMS, the residual solvent peak can be set to 2.50 ppm.[15]

  • Integration: Integrate the area under each peak. Set the integration of a well-resolved signal, such as the methyl singlet, to 3.0 to determine the relative number of protons for all other signals.

Conclusion

The ¹H NMR spectrum of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline is rich with structural information. A detailed analysis of the chemical shifts, integration values, and coupling patterns allows for the unambiguous assignment of every proton in the molecule. The distinct signals from the aniline, thiazole, and tolyl rings, combined with the characteristic peaks for the amine and methyl groups, serve as a robust fingerprint for structural verification. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality data to support their synthetic and drug development endeavors.

References

  • Kochev, N., Tsoneva, S., Frenkeva, M., & Jeliazkova, N. (2021). Ambit-HNMR: an open source tool for prediction of 1H-NMR chemical shifts. Zenodo. [Link]

  • Bruker. (2015). Mnova Predict | Accurate Prediction. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. [Link]

  • Wishart Research Group. PROSPRE - 1H NMR Predictor. [Link]

  • Powers, R., & Shanaiah, N. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(3), 493–503. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Der Pharma Chemica. (2015). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Jasperse, K. Short Summary of 1H-NMR Interpretation. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • Western University, The NMR Facility. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • University of Texas at Austin. (n.d.). NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]

  • University of Wisconsin-Madison. Lecture outline 1H NMR spectra of aromatic compounds. [Link]

  • Nasirov, R., et al. (2025). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 30(8), 1583. [Link]

  • Ayimbila, S. N., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • ResearchGate. (n.d.). The observed Raman spectrum (a) of 2-aminothiazole in saturation...[Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • Gümrükçüoğlu, A., et al. (2013). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 6(4), 431-438. [Link]

  • Weizmann Institute of Science. J-Coupling. [Link]

  • Supplementary Information. General Procedure for Imine Syntheses and Characterization Data. [Link]

  • ResearchGate. (n.d.). Experimental 1 H NMR spectrum of...[Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Rusinov, V. L., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(43), 24969-25000. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • Zhang, X-F., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Journal of the Korean Chemical Society, 54(2), 220-224. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]

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Comparative

Illuminating Molecular Architecture: A Comparative Guide to the Structural Elucidation of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This architectural blueprint governs a compound's biological activity,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This architectural blueprint governs a compound's biological activity, physical properties, and potential as a therapeutic agent. For the novel thiazole derivative, 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline, a comprehensive understanding of its structure is the bedrock upon which its potential applications are built.

This guide provides an in-depth comparison of the principal analytical techniques for structural elucidation, centered around the gold standard of single-crystal X-ray diffraction. While a definitive crystal structure for 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline is not publicly available as of this writing, we will leverage crystallographic data from closely related analogs to illustrate the power of this technique. We will then objectively compare this method with other powerful analytical tools, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Density Functional Theory (DFT) computational modeling, providing insights into their respective strengths and limitations in deciphering the molecular puzzle.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] The resulting electron density map provides unambiguous information on bond lengths, bond angles, and stereochemistry, offering a definitive structural snapshot.

Insights from Analogous Structures

In the absence of a crystal structure for our target molecule, we can glean valuable insights from the crystallographic data of structurally similar compounds. For instance, the crystal structure of 2-amino-4-phenylthiazole reveals a nearly planar conformation, with a dihedral angle of 6.2(3)° between the phenyl and thiazole rings.[2] In contrast, the hydrobromide monohydrate salt of the same molecule exhibits a less planar structure with an inter-ring angle of 19.1°.[3] This highlights the influence of intermolecular interactions, such as hydrogen bonding and crystal packing forces, on the molecule's conformation.

For more complex derivatives, such as N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, the structure is composed of two nearly planar fragments with a dihedral angle of 15.17(5)° between them.[4] These examples underscore the detailed conformational information that SC-XRD provides, which is invaluable for understanding receptor binding and molecular interactions.

Compound Crystal System Space Group Key Dihedral Angle (°) Reference
2-Amino-4-phenylthiazoleMonoclinicP2₁/c6.2(3) (Phenyl-Thiazole)[2]
2-Amino-4-phenylthiazole HBr·H₂OMonoclinicP2₁/c19.1 (Phenyl-Thiazole)[3]
N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamideMonoclinicP2₁/n15.17(5)[4]
Experimental Workflow: A Self-Validating System

The process of obtaining a crystal structure is a meticulous one, designed to ensure the integrity and accuracy of the final model.

SC-XRD Workflow cluster_Preparation Crystal Growth & Selection cluster_DataCollection Data Collection cluster_DataProcessing Structure Solution & Refinement Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection Crystal_Growth->Crystal_Selection Mounting Mounting Crystal_Selection->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer Data_Reduction Data Reduction Diffractometer->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Refinement Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

A streamlined workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol:

  • Crystal Growth: High-quality single crystals are paramount.[5] This is often the most challenging step and can involve techniques like slow evaporation, vapor diffusion, or solvent layering. A good starting point is to dissolve the purified compound in a suitable solvent and allow for slow crystallization.

  • Crystal Selection and Mounting: A suitable crystal (typically 30-300 microns in size) is selected under a microscope and mounted on a goniometer head.[1][6]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the diffracted spots are integrated.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve the fit.[7]

  • Validation: The final structural model is rigorously validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles and analyzing various statistical parameters.

Complementary and Alternative Techniques

While SC-XRD provides the ultimate structural answer, it is not always feasible to obtain suitable crystals. In such cases, and to provide a more holistic understanding of the molecule, a combination of other analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Key NMR Experiments for Structural Elucidation:

  • ¹H NMR: Provides information on the number and types of protons and their neighboring protons.

  • ¹³C NMR & DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary).

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing insights into stereochemistry and conformation.

Experimental Workflow for NMR-based Structure Elucidation:

NMR Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Analysis Data Analysis & Structure Building H1_NMR ¹H NMR COSY COSY H1_NMR->COSY C13_NMR ¹³C NMR & DEPT HSQC HSQC C13_NMR->HSQC Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly HMBC HMBC HSQC->HMBC HMBC->Fragment_Assembly NOESY NOESY Stereochemistry Stereochemistry NOESY->Stereochemistry Fragment_Assembly->Stereochemistry Proposed_Structure Proposed_Structure Stereochemistry->Proposed_Structure Proposed Structure

Sources

Validation

A Technical Guide to the UV-Vis Absorption Characteristics of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline in Ethanol

This guide provides a comprehensive analysis of the expected ultraviolet-visible (UV-Vis) absorption properties of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline when dissolved in ethanol. While direct experimental data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected ultraviolet-visible (UV-Vis) absorption properties of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline when dissolved in ethanol. While direct experimental data for this specific compound is not prevalent in publicly accessible literature, this document establishes a robust predictive framework. By comparing data from structurally analogous compounds, delving into the theoretical principles of electronic transitions, and outlining a rigorous experimental protocol, researchers can accurately anticipate and verify its spectral behavior.

Executive Summary: Predicted Absorption and Comparative Rationale

The UV-Vis spectrum of an organic molecule is a unique fingerprint dictated by its electronic structure. For 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline, the absorption maxima (λmax) are governed by π-π* and n-π* electronic transitions within its extensive conjugated system, which includes the aniline, thiazole, and methylphenyl (tolyl) moieties.

Based on a comparative analysis of similar 2-amino-4-arylthiazole structures, the primary absorption bands for the target compound in a polar protic solvent like ethanol are predicted to occur in the range of 320-370 nm . This prediction is based on the cumulative electronic effects of the constituent aromatic rings and the electron-donating amino group, which typically induce a bathochromic (red) shift compared to the fundamental thiazole chromophore.[1]

The choice of ethanol as a solvent is critical. Its polarity and hydrogen-bonding capability can stabilize the excited state more than the ground state, often leading to a further red shift compared to nonpolar solvents—a phenomenon known as positive solvatochromism.[2][3]

Comparative Analysis of Structurally Related Thiazole Derivatives

To substantiate the predicted absorption range, we can examine the experimentally determined λmax values of compounds that share key structural features with our target molecule. The data reveals clear trends related to substitution patterns.

CompoundKey Structural FeaturesSolventλmax (nm)Reference
Thiazole-Hydrazone Conjugates 4-Arylthiazole core with varied substituentsDichloromethane326–366[1]
2-Aminothiazole The fundamental amino-thiazole coreAqueous~255-260[4]
Bis-azo Thiophene Dyes Aromatic azo compounds with thiophene coreMethanol486-502[5]
Quinoline-Triazoles Fused aromatic systemsEthanol~300-320[6]

Analysis of Trends:

  • Effect of Conjugation: The simple 2-aminothiazole absorbs at a much shorter wavelength (~255-260 nm).[4][7] The addition of aromatic rings at the 2- and 4-positions, as in our target molecule, extends the π-conjugated system, significantly lowering the energy required for electronic transitions and shifting the λmax to a longer wavelength (a bathochromic shift).

  • Substituent Effects: The electron-donating amino (-NH₂) group on the aniline ring and the methyl (-CH₃) group on the phenyl ring both contribute to a red shift by increasing the electron density of the π-system.

  • Solvent Polarity: Studies on similar thiazole derivatives consistently show a bathochromic shift as solvent polarity increases.[2] For instance, one study on thiazole derivatives noted a significant red shift in polar solvents, attributing it to the stabilization of the more polar excited state.[2] Therefore, the λmax in ethanol is expected to be at a longer wavelength than in a nonpolar solvent like cyclohexane.

Theoretical Underpinnings of UV-Vis Absorption

The absorption of UV-Vis light by 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths absorbed correspond to the energy difference between these electronic states.

Caption: Predicted electronic transitions for the target molecule.

  • π → π Transitions:* These are high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugated system of the aniline, thiazole, and phenyl rings is the primary source of these transitions and is expected to form the dominant absorption band.[1]

  • n → π Transitions:* These lower-intensity transitions involve promoting a non-bonding electron (from the nitrogen or sulfur heteroatoms) to a π* antibonding orbital. These bands, if visible, typically appear at longer wavelengths than the π-π* bands.

Experimental Protocol for Determination of λmax

This section provides a detailed, self-validating methodology for accurately measuring the UV-Vis absorption spectrum of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline in ethanol.

Materials and Equipment
  • 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline (solid, high purity)

  • Spectroscopic grade ethanol (95% or absolute)

  • Dual-beam UV-Vis spectrophotometer

  • A matched pair of 1 cm path length quartz cuvettes

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL, 100 mL)

  • Micropipettes

Workflow Diagram

G cluster_prep 1. Sample & Standard Preparation cluster_instrument 2. Instrument Setup cluster_measurement 3. Measurement A Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) B Perform Serial Dilutions (To achieve Abs ~0.1-1.0) A->B E Baseline Correction (Fill both cuvettes with Ethanol) B->E Load Blank & Sample C Turn on Spectrophotometer (Allow lamps to warm up) D Set Wavelength Range (e.g., 200-800 nm) C->D D->E F Measure Sample (Replace reference cuvette with sample) E->F G Record Spectrum (Identify λmax peaks) F->G

Caption: Experimental workflow for UV-Vis spectral analysis.

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh approximately 1.0 mg of the solid compound.

    • Dissolve it in a 10 mL volumetric flask using spectroscopic grade ethanol to create a stock solution. Ensure the solute is completely dissolved.[8]

  • Preparation of Working Solution:

    • From the stock solution, prepare a dilution in ethanol. The goal is to obtain a solution with a maximum absorbance between 0.1 and 1.0, as this range provides the best signal-to-noise ratio and adheres to the Beer-Lambert Law.[9] A typical starting point would be a 1:10 or 1:100 dilution.

  • Instrument Initialization:

    • Power on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to stabilize (typically 15-30 minutes).

    • Set the desired scan range, for instance, from 200 nm to 800 nm.[10]

  • Baseline Correction (Blank Measurement):

    • Fill both quartz cuvettes with spectroscopic grade ethanol. Ensure the cuvettes are clean and free of fingerprints on the optical surfaces.[8]

    • Place the cuvettes in the reference and sample holders.

    • Run a baseline scan. This subtracts the absorbance of the solvent and the cuvette itself from all subsequent measurements.[11][12]

  • Sample Measurement:

    • Remove the cuvette from the sample holder. Discard the ethanol and rinse it once with a small amount of your working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Initiate the sample scan.

  • Data Analysis:

    • The resulting spectrum will plot absorbance (Y-axis) versus wavelength (X-axis).

    • Identify the wavelength(s) at which the absorbance is at a maximum. These are the λmax values. The peak with the longest wavelength is typically reported as the primary λmax.

Conclusion

While direct experimental data for 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline in ethanol requires empirical verification, a robust prediction places its primary UV-Vis absorption maximum (λmax) in the 320-370 nm range. This estimation is firmly grounded in comparative data from analogous 2-amino-4-arylthiazole structures and a theoretical understanding of how extended π-conjugation and solvent polarity influence π-π* electronic transitions.[1][2] The provided experimental protocol offers a clear and reliable pathway for researchers to obtain precise, publication-quality data for this compound, enabling its further study and application in drug development and materials science.

References

  • Various Authors. (n.d.). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives.
  • Reddy, L. C. S., et al. (2023). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. Physical Chemistry Research. Available at: [Link]

  • Rajeshirke, M., Kadam, M., & Sekar, N. (2019). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. Fibers and Polymers. Available at: [Link]

  • Patel, D., et al. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Biomodel. (n.d.). UV-VIS spectrophotometer. biomodel.uah.es. Available at: [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. mt.com. Available at: [Link]

  • Alpaslan, G., et al. (2023). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with.... ResearchGate. Available at: [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. University of Texas at El Paso. Available at: [Link]

  • ACS Publications. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. Available at: [Link]

  • Al-Masoudi, W. A. H., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Physics: Conference Series. Available at: [Link]

  • Dimova, V., et al. (2012). Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Lago, J., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications. Available at: [Link]

  • Thomas, L., & Sessions, L. B. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College. Available at: [Link]

  • ResearchGate. (2023). (PDF) Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives Key findings. ResearchGate. Available at: [Link]

  • Al-Shammariya, A. H. A., et al. (2022). Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. Molecules. Available at: [Link]

  • Guillaud, J., et al. (2014). 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity. Molecules. Available at: [Link]

  • Dilmaghani, K. A., et al. (2011). SYNTHESIS OF 5-(4-AMINOPHENYL)-2-(ARYLAMINO)- 1,3,4-THIADIAZOLES AND THEIR SCHIFF BASE DERIVATIVES AS ANTIMYCOBACTERIAL AGENTS. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-(4-aminophenyl)thiazole. National Center for Biotechnology Information. Available at: [Link]

  • Physical Chemistry Research. (2020). Regular Article. Physical Chemistry Research. Available at: [Link]

  • El-Gharably, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Molbank. Available at: [Link]

  • Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).... Journal of the Chilean Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of 1–3 in ethanol solution; (b).... ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline

For Immediate Reference: This document provides essential safety, logistical, and procedural guidance for the proper disposal of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline. This guide is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: This document provides essential safety, logistical, and procedural guidance for the proper disposal of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline. This guide is intended for researchers, scientists, and drug development professionals. All procedures must be executed in strict compliance with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.

Disclaimer: No specific Safety Data Sheet (SDS) for 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally analogous compounds, including aniline and thiazole derivatives, and established protocols for hazardous chemical waste disposal. A site-specific risk assessment is required before handling and disposal.

Hazard Assessment: A Structurally-Informed Approach

To ensure safe handling, we must infer the potential hazards of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline from its constituent chemical moieties: an aromatic amine (aniline) and a substituted thiazole ring.

  • Aniline Derivatives: Aromatic amines are a class of compounds recognized for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] They are often readily absorbed through the skin and can be highly toxic to aquatic life.[2][3][4] Aniline itself is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[4][5]

  • Thiazole Derivatives: The thiazole ring is a common scaffold in many pharmaceutically active compounds.[6] While specific toxicity data varies, many functionalized thiazoles are treated as hazardous materials requiring careful disposal.[7][8][9][10]

Based on these structural precedents, it is imperative to treat 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline as a hazardous substance. The presumed hazard profile is summarized below.

Hazard CategoryPotential Effects & RationaleRecommended Precautions (PPE)
Acute Toxicity May be harmful or toxic if swallowed, inhaled, or absorbed through the skin, based on data for analogous aniline and thiazole compounds.[4][11][12]Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[1] Handle only in a well-ventilated area or certified chemical fume hood.[1][13]
Skin/Eye Irritation Expected to cause skin and serious eye irritation.[11][13]Avoid all contact with skin and eyes. Wear safety goggles or a face shield.[1]
Carcinogenicity/Mutagenicity Suspected of causing genetic defects and cancer due to the presence of the aniline moiety.[2][4]Minimize exposure. Use a chemical fume hood and appropriate PPE to prevent inhalation and skin contact.[14]
Environmental Hazard Presumed to be very toxic to aquatic life with long-lasting effects, a common characteristic of aniline derivatives.[4][12][14]Prevent release into the environment. Do not dispose of down the drain or in regular trash.[1][15][16]

Disposal Workflow: From Generation to Final Disposition

The proper management of this compound's waste stream is a multi-step process that prioritizes safety and regulatory compliance at every stage. The following diagram illustrates the required workflow.

cluster_0 Step 1: In-Lab Procedures cluster_1 Step 2: Collection & Storage cluster_2 Step 3: Final Disposal gen Waste Generation (Solid, Liquid, PPE) char Characterize as Hazardous Waste gen->char seg Segregate Waste (Avoid Incompatibles) char->seg cont Use Approved, Compatible, Leak-Proof Container seg->cont label_node Label Container Correctly ('Hazardous Waste', Name, Date) cont->label_node store Store in Designated SAA (Secondary Containment) label_node->store doc Complete Waste Disposal Forms store->doc pickup Arrange Pickup via EHS or Licensed Contractor doc->pickup disp Final Disposal (Incineration/Treatment) pickup->disp

Caption: Workflow for the safe disposal of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline.

Step-by-Step Disposal Protocol

This protocol must be adapted to comply with your specific institutional and local regulations.

Step 1: Waste Identification and Segregation
  • Waste Characterization: Treat all waste streams containing 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline as hazardous chemical waste.[7] This includes:

    • Solid Waste: Unused reagent, contaminated weighing paper, gloves, pipette tips, and filter paper.

    • Liquid Waste: Reaction mixtures, solutions, and rinsate from cleaning glassware.

    • Contaminated Items: Any lab consumables that have come into contact with the compound.[1]

  • Segregation: Proper segregation is the most critical step in preventing dangerous reactions.[1][15]

    • Collect this waste in a dedicated container.

    • DO NOT mix this waste with incompatible materials, particularly strong oxidizing agents or strong acids, which can react violently with anilines.[1][17][18]

    • Use physical barriers and appropriate storage distances to separate it from other waste categories.[19]

Step 2: Container Selection and Labeling
  • Container Choice: Use only containers that are in good condition, leak-proof, and chemically compatible with the waste.[10][19] The container must have a secure, sealable lid.[7]

  • Labeling: All waste containers must be clearly and accurately labeled as soon as waste is added.[20] The label must include:

    • The words "Hazardous Waste ".[8][21]

    • The full chemical name: "2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline ". Do not use abbreviations.[21]

    • A clear description of the contents (e.g., "Solid waste with trace amounts," "Methanol solution ~5%").[20]

    • The date when waste was first added (accumulation start date).[1]

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").[21]

Step 3: Waste Storage
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[7] The SAA must be at or near the point of generation and under the control of laboratory personnel.[19][21]

  • Storage Conditions: The SAA should be a secure, well-ventilated area away from heat, direct sunlight, and ignition sources.[1][15]

  • Secondary Containment: Always use secondary containment, such as a spill tray, to capture any potential leaks from the primary container.[1][7]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory. Adhere to your institution's and the EPA's maximum storage time limits.[19][20]

Step 4: Final Disposal
  • Contact EHS: Never attempt to dispose of this chemical waste yourself. Disposal must be managed by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][21]

  • Schedule Pickup: Arrange for the pickup of the hazardous waste through the proper institutional channels.[21]

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and regulatory bodies like the EPA.[19][22]

Emergency Procedures: Spill Management

Accidental releases require immediate and appropriate action to mitigate risks.

Small Spills

For minor spills that you are trained and equipped to handle:

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Ventilate: Ensure the area is well-ventilated; work within a fume hood if possible.[7]

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.[1][8] Do not use combustible materials like paper towels.[16]

  • Collect: Carefully sweep or scoop the absorbed material and place it into a designated, sealable hazardous waste container.[10][16]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol) followed by a soap and water wash.[7][14] All cleaning materials must be collected and disposed of as hazardous waste.[14]

Large Spills

For any major spill or any spill you are not comfortable handling:

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.[1]

  • Isolate: Restrict access to the area. Close the doors and post a warning sign.

  • Report: Contact your institution's EHS department or emergency response team immediately.[1] Provide them with the chemical name, quantity spilled, and location.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (n.d.). Proper Disposal of Ethyl Thiazol-2-ylglycinate: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 3-[(E)-2-Phenylethenyl]aniline: A Guide for Laboratory Professionals.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS.org.
  • National Center for Biotechnology Information. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. The University of Chicago.
  • BenchChem. (n.d.). Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • BenchChem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 2-(2-Methyl-1,3-thiazol-4-yl)aniline.
  • Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET: Aniline.
  • TCI Chemicals. (2024, December 11). SAFETY DATA SHEET: 4-(1,2,4-Triazol-1-ylmethyl)aniline.
  • BenchChem. (n.d.). Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: N-Methylaniline.
  • PENTA. (2025, April 8). SAFETY DATA SHEET: Aniline.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold. PMC.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: aniline.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).

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